1-(3-Bromopropyl)indoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOOHTWUASKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 1-(3-Bromopropyl)indoline
Role: Critical Alkylating Intermediate in API Synthesis
Primary Application: Synthesis of
Executive Summary
1-(3-Bromopropyl)indoline (CAS 768297-88-7) is a specialized heterocyclic intermediate used primarily as a linker scaffold in medicinal chemistry. Its core value lies in the indoline nitrogen , which serves as a nucleophilic attachment point, and the terminal alkyl bromide , which acts as an electrophilic handle for further functionalization.
This guide addresses the physicochemical profile, synthetic challenges, and stability protocols required to handle this compound effectively. A particular focus is placed on preventing the spiro-cyclization degradation pathway, a common pitfall in the scale-up of 3-halopropyl amines.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data aggregates experimental observations from industrial synthesis (Silodosin intermediates) and predicted values for the unsubstituted core.
Core Identity
| Parameter | Detail |
| IUPAC Name | 1-(3-Bromopropyl)-2,3-dihydro-1H-indole |
| CAS Number | 768297-88-7 (Unsubstituted core) |
| Related CAS | 119476-80-5 (5-Formyl derivative); 160969-03-9 (Silodosin precursor) |
| Molecular Formula | |
| Molecular Weight | 240.14 g/mol |
| SMILES | BrCCCN1CCC2=C1C=CC=C2 |
Physicochemical Properties
Note: Values marked with () are predicted based on ACD/Labs algorithms, as the unsubstituted free base is rarely isolated as a solid.*
| Property | Value / Observation | Application Insight |
| Physical State | Viscous Yellow to Orange Oil | High viscosity often traps solvent; requires extended high-vacuum drying. |
| Boiling Point | 320°C ± 15°C (Predicted at 760 mmHg) | Do not distill at atm. pressure. Thermal degradation occurs before boiling. |
| Density | 1.38 ± 0.1 g/cm³ | Denser than water; forms the bottom layer during aqueous workups. |
| LogP | 3.42 (Predicted) | Highly lipophilic. Extracts efficiently into DCM or Ethyl Acetate. |
| Solubility | DMSO, DMF, DCM, Toluene | Insoluble in water. Poor solubility in cold hexanes (useful for washing). |
| pKa (Conj. Acid) | ~1.5 (Indoline Nitrogen) | The N-lone pair is involved in the aromatic system, reducing basicity. |
Synthetic Utility & Reactivity Mechanism[8]
The utility of 1-(3-Bromopropyl)indoline stems from its dual reactivity. However, this also creates its primary stability risk.
The Alkylation Pathway (Synthesis)
The compound is synthesized via the
The "Spiro" Instability Risk (Critical Control Point)
A major degradation pathway for N-(3-halopropyl) heterocycles is intramolecular cyclization. The nitrogen lone pair can attack the terminal carbon carrying the bromine, ejecting bromide and forming a quaternary spiro-ammonium salt .
-
Trigger: High temperatures (>60°C) or prolonged storage in polar protic solvents.
-
Consequence: Irreversible loss of the alkylating handle.
Figure 1: Synthetic pathway and competing degradation mechanisms.[1] Red dashed lines indicate impurity formation pathways that must be controlled.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 1-(3-Bromopropyl)indoline with <0.5% Dimer impurity.
Reagents & Setup
-
Substrate: Indoline (1.0 eq)[2]
-
Reagent: 1,3-Dibromopropane (3.0 eq) – Excess is mandatory.
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetone. DMF is preferred for rate, but Acetone allows easier workup.
Step-by-Step Methodology
-
Preparation: In a dry 3-neck flask equipped with a reflux condenser and nitrogen inlet, charge Indoline and 1,3-Dibromopropane in DMF (5 vol).
-
Base Addition: Add
in portions at room temperature.-
Why? Exothermic reaction control.
-
-
Reaction: Heat to 50–60°C for 4–6 hours.
-
Control: Monitor by HPLC/TLC. Do not exceed 70°C to minimize spiro-cyclization.
-
-
Quench: Cool to 20°C. Pour the mixture into ice-water (10 vol).
-
Extraction: Extract with Ethyl Acetate (3x). The product partitions into the organic layer; excess inorganic salts remain in the aqueous phase.
-
Purification (Crucial):
-
Wash organic layer with water (to remove DMF).[3]
-
Removal of Excess Dibromide: The excess 1,3-dibromopropane (BP ~167°C) must be removed via high-vacuum distillation (0.5 mmHg) at mild temperatures (<60°C).
-
Note: Flash chromatography (Hexane/EtOAc 9:1) is recommended for high-purity applications to remove trace dimers.
-
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at 2–8°C .
-
Atmosphere: Argon or Nitrogen blanket.
-
Light: Protect from light (amber vials). Indoline derivatives are prone to photo-oxidation (turning dark brown/black).
QC & Analytics
A self-validating QC workflow is essential to ensure the "active" bromine content.
| Method | Purpose | Acceptance Criteria |
| HPLC (Reverse Phase) | Purity & Dimer detection | >98.0% Area; Dimer <0.5% |
| 1H-NMR (CDCl3) | Structure Verification | Triplet at |
| Titration (AgNO3) | Total Bromide Content | 98–102% w/w (Distinguishes covalent Br from ionic Br impurities) |
Analytical Workflow Diagram
Figure 2: Quality Control decision tree for intermediate release.
References
-
Sigma-Aldrich. (n.d.). 1-(3-Bromopropyl)indoline Product Specification. Retrieved from
-
Kissei Pharmaceutical Co. (2014). Preparation method of important intermediate of Silodosin. CN Patent 103848772A.[4] Google Patents. Link
-
Lovering, F., et al. (2013). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. PMC - NIH. Link
-
PubChem. (2025). 1-(3-Bromopropyl)indoline Compound Summary. National Library of Medicine. Link
Sources
- 1. Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102643221B - Silodosin intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. CN103848772A - Preparation method of important intermediate of Silodosin - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to 1-(3-Bromopropyl)indoline for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of 1-(3-Bromopropyl)indoline, a key building block for medicinal chemists and pharmaceutical researchers. We will delve into its chemical identity, safety protocols, synthesis, and potential applications, offering insights grounded in established scientific principles.
Core Chemical Identity
1-(3-Bromopropyl)indoline is a derivative of indoline, a bicyclic heterocyclic amine. The presence of the bromopropyl group at the nitrogen atom makes it a valuable intermediate for introducing a three-carbon linker, enabling the synthesis of a wide array of more complex molecules.
| Identifier | Value | Source |
| Chemical Name | 1-(3-Bromopropyl)indoline | [1] |
| CAS Number | 768297-88-7 | [1] |
| Molecular Formula | C₁₁H₁₄BrN | [1] |
| Molecular Weight | 240.14 g/mol | [1] |
| SMILES | BrCCCN1CCC2=C1C=CC=C2 | [1] |
Safety and Handling: A Self-Validating System
Proper handling of 1-(3-Bromopropyl)indoline is paramount to ensure laboratory safety. The following protocols are designed to create a self-validating system of safety by addressing potential hazards at each stage.
2.1. Hazard Identification
Based on available data, 1-(3-Bromopropyl)indoline is classified with the following hazards:
While specific toxicity data for this compound is limited, the starting material, 1,3-dibromopropane, has moderate acute oral toxicity and is a suspected carcinogen.[2] Therefore, it is prudent to handle 1-(3-Bromopropyl)indoline with a high degree of caution.
2.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
2.3. Storage and Handling
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] The compound should be kept in a tightly sealed container, and for long-term stability, storage in a freezer at temperatures under -20°C is recommended.[1]
-
Handling: All manipulations of this compound should be performed in a certified chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
2.4. First Aid Measures
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Synthesis of 1-(3-Bromopropyl)indoline: A Proposed Protocol
3.1. Reaction Principle
The synthesis involves the N-alkylation of indoline with 1,3-dibromopropane in the presence of a base. The base is crucial for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity to attack the electrophilic carbon of the 1,3-dibromopropane. An excess of 1,3-dibromopropane is used to minimize the formation of the bis-indolinyl propane byproduct.
3.2. Step-by-Step Experimental Protocol
This protocol is adapted from the synthesis of the related compound, 1-(3-Bromopropyl)indoline-2,3-dione.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indoline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) followed by a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.1 equivalents).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (3-5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. The filtrate is then diluted with water and extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 1-(3-Bromopropyl)indoline.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 1-(3-Bromopropyl)indoline stems from the reactivity of the terminal bromine atom. It is an excellent electrophile for substitution reactions with a variety of nucleophiles.
4.1. Key Reactions
-
Nucleophilic Substitution: The bromide is a good leaving group, allowing for reactions with amines, thiols, azides, and other nucleophiles to introduce diverse functional groups. This is a cornerstone of its use in building more complex molecular architectures.
-
Formation of Fused Ring Systems: Intramolecular reactions can be designed to form new rings, further expanding the chemical space accessible from this intermediate.
4.2. Role in Medicinal Chemistry
The indoline scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] Indoline derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5]
1-(3-Bromopropyl)indoline serves as a key intermediate in the synthesis of novel therapeutic agents. The propyl linker allows for the attachment of various pharmacophores to the indoline core, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For example, the terminal bromide can be displaced by a primary or secondary amine to connect the indoline moiety to another heterocyclic system, a common strategy in the design of kinase inhibitors and receptor antagonists.
Conclusion
1-(3-Bromopropyl)indoline is a versatile and valuable building block for chemical synthesis, particularly in the realm of drug discovery. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory. The synthetic protocol outlined in this guide, while based on related procedures, provides a solid foundation for the preparation of this important intermediate. As research into indoline-based therapeutics continues to expand, the demand for well-characterized and readily accessible intermediates like 1-(3-Bromopropyl)indoline will undoubtedly grow.
References
-
Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. 22 December 2022. [Link]
-
Qachchachi, F. Z., Rodi, Y. K., Haoudi, A., Essassi, E. M., Capet, F., & Zouihri, H. (2016). 1-(3-Bromopropyl)indoline-2,3-dione. IUCrData, 1(4), x160593. [Link]
-
Wei, H., Li, B., Wang, N., Ma, Y., Yu, J., Wang, X., Su, J., & Liu, D. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]
-
G.A. Slough, et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 616-621. [Link]
Sources
- 1. 768297-88-7|1-(3-Bromopropyl)indoline|BLD Pharm [bldpharm.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic Blueprint of 1-(3-Bromopropyl)indoline: A Comprehensive Technical Guide
Introduction
The causality behind the choice of these techniques lies in their complementary nature. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry elucidates the molecular weight and fragmentation patterns, which collectively provide a comprehensive structural fingerprint of the molecule.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-(3-Bromopropyl)indoline.
The Indoline Scaffold: "Escaping Flatland" in Medicinal Chemistry
Executive Summary
The indoline (2,3-dihydroindole) scaffold represents a critical structural divergence from its aromatic parent, indole. While indole is a "privileged structure" appearing in >3,000 pharmacologically active compounds, its planar aromaticity often limits solubility and target specificity. Indoline introduces Fsp³ character , conformational flexibility ("puckering"), and distinct electronic properties that allow medicinal chemists to "escape flatland"—a key strategy in modern drug design to improve clinical success rates.
This guide analyzes the indoline scaffold's role in enhancing solubility, selectivity, and metabolic stability, supported by FDA-approved case studies and high-fidelity synthetic protocols.
Structural & Physicochemical Analysis: Indole vs. Indoline[1]
The transition from indole to indoline is not merely a reduction of a double bond; it is a fundamental shift in pharmacophore geometry and electronics.
Geometric and Electronic Divergence
-
Planarity: Indole is strictly planar. Indoline adopts a "puckered" envelope conformation at the C2-C3 bond, creating a "kink" in the molecule. This 3D geometry is critical for fitting into non-planar hydrophobic pockets (e.g., GPCRs).
-
Basicity: The nitrogen lone pair in indole is delocalized into the aromatic system (pKa ~ -2.4), making it non-basic. In indoline, the nitrogen is an alkyl amine (pKa ~ 5.5), capable of acting as a hydrogen bond acceptor/donor and becoming protonated at physiological pH to form salt bridges.
Comparative Physicochemical Data
The following table contrasts the core properties of the two scaffolds, highlighting why indoline often offers superior drug-like properties (DLP).
| Feature | Indole Scaffold | Indoline Scaffold | Medicinal Chemistry Impact |
| Hybridization | C2=C3 ( | C2-C3 ( | Indoline increases fraction of |
| Geometry | Planar (Flat) | Puckered (3D) | 3D shape improves solubility and allows vectoral substituent growth. |
| N1 Basicity | Non-basic | Weakly Basic | Indoline N1 can participate in ionic interactions (salt bridges). |
| Solubility (LogS) | Lower (Aggregates) | Higher | Disrupted planarity reduces |
| Metabolic Liability | C3 oxidation prone | C2/C3 stable | Indoline blocks the primary metabolic soft spot of indole (C3). |
Mechanism of Action & SAR Logic
The "Kink" Effect in GPCR Selectivity
In the design of Silodosin (Rapaflo), an
Visualization: Indoline SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing Indoline from Indole in receptor binding.
Caption: SAR logic demonstrating how the 3D 'puckered' geometry of indoline enhances target selectivity compared to the planar indole scaffold.
Detailed Experimental Protocol
High-Fidelity Synthesis: Iridium-Catalyzed Asymmetric Hydrogenation
Objective: Enantioselective synthesis of chiral indolines from unprotected indoles. Significance: Generating chiral indolines via traditional resolution is inefficient. This protocol uses an Iridium-ZhaoPhos complex to achieve >96% ee directly from inexpensive indoles.
Reagents:
-
Substrate: 2-substituted indole (1.0 equiv)
-
Catalyst Precursor:
(1.5 mol%) -
Ligand: (S,R)-ZhaoPhos (3.3 mol%)
-
Activator: Methanesulfonic acid (1.5 equiv)
-
Solvent: Anhydrous
[1] -
Gas: Hydrogen (
) at 50 atm
Step-by-Step Methodology:
-
Catalyst Formation (Glovebox):
-
In an argon-filled glovebox, mix
(0.015 mmol) and (S,R)-ZhaoPhos (0.033 mmol) in anhydrous (3.0 mL). -
Stir at room temperature for 40 minutes to form the active chiral complex.
-
-
Reaction Setup:
-
Transfer an aliquot of the catalyst solution (containing 3 mol% Ir) via syringe into a hydrogenation vial containing the indole substrate (0.1 mmol).
-
Add methanesulfonic acid (0.15 mmol) to the vial. Note: The acid is critical for generating the iminium ion intermediate in situ.
-
-
Hydrogenation:
-
Place the vial in a high-pressure autoclave.
-
Purge with
three times, then charge to 50 atm . -
Stir at 70°C for 48 hours .
-
-
Workup & Purification:
Validation:
-
Yield: Typically 85-99%.
-
Enantiomeric Excess (ee): >90% (determined by Chiral HPLC).
-
Self-Check: If conversion is low, check the quality of anhydrous solvent; water quenches the iminium intermediate.
Case Study: Silodosin (Rapaflo)
Drug Class: Selective
Role of Indoline Scaffold: Silodosin contains a 7-cyano-5-propyl-indoline core.
-
Chirality: The C2 position of the indoline is chiral. The (R)-enantiomer is >100x more potent than the (S)-enantiomer. The indoline scaffold provides a rigid frame to orient the bulky side chain.
-
Metabolism: The indoline core is resistant to oxidative aromatization in vivo, a common failure mode for dihydropyridines or similar reduced scaffolds.
-
Selectivity: The specific steric bulk of the indoline, combined with the N1-alkylation, prevents binding to the
receptor (involved in blood pressure regulation), thereby reducing cardiovascular side effects (orthostatic hypotension) compared to non-selective quinazolines.
Synthetic Pathway of Silodosin (Industrial Route)
The industrial synthesis highlights the robustness of the indoline scaffold under harsh conditions.
Caption: Key industrial steps in functionalizing the indoline core for Silodosin production.
Future Outlook: Indolinones & PROTACs
While indoline (reduced) is the focus, its oxidized cousin, 2-indolinone (oxindole), drives kinase inhibitors like Sunitinib and Nintedanib . The future lies in Proteolysis Targeting Chimeras (PROTACs) , where indoline moieties serve as rigid, soluble linkers or E3 ligase ligands (e.g., VHL ligands often use hydroxyproline, but indoline analogs are being explored for better membrane permeability).
References
-
Indole and Indoline Scaffolds in Antimicrobials: Overview of structural differences and biological applications.
-
Asymmetric Hydrogenation of Indoles: Protocol for Ir-catalyzed synthesis of chiral indolines.
-
Silodosin Synthesis & Impurities: Analysis of the industrial route and indoline stability.
-
Physicochemical Properties of Indoline: Fluorescence and solubility data.
-
SAR of Indoline Alpha-1 Antagonists: Comparative potency of indole vs. indoline.
Sources
Technical Guide: Mechanism of Electrophilic Substitution in Indoline Derivatives
Executive Summary
This guide provides a deep-dive technical analysis of electrophilic aromatic substitution (EAS) in indoline (2,3-dihydroindole) derivatives. Unlike its oxidized counterpart indole , which reacts predominantly at C3 due to the preservation of the benzene ring's aromaticity, indoline behaves electronically as a cyclic N-dialkyl aniline. Consequently, the nitrogen lone pair drives reactivity toward the C5 (para) and C7 (ortho) positions.
This document details the mechanistic underpinnings of this regioselectivity, strategies for altering it (C7-functionalization via transition metal catalysis), and provides a self-validating protocol for the C5-formylation of indoline.
Structural Fundamentals & Reactivity Landscape
The "Aniline Analogy"
To predict indoline reactivity, one must dissociate it from indole chemistry.
-
Indole: A
-electron aromatic system. The nitrogen lone pair is delocalized into the ring system to maintain aromaticity. Electrophilic attack occurs at C3 to avoid disrupting the benzene ring's system. -
Indoline: A bicyclic system comprising a fused benzene ring and a non-aromatic pyrrolidine ring. The nitrogen lone pair is not required for aromaticity. Instead, it is fully available for
conjugation with the benzene ring.
Frontier Molecular Orbital (FMO) Analysis
In the Highest Occupied Molecular Orbital (HOMO) of indoline, the electron density coefficients are highest at the positions ortho and para to the nitrogen.
-
C5 (Para): The most accessible nucleophilic site. Sterically unencumbered.
-
C7 (Ortho): Electronically activated but sterically hindered by the
-substituent and the puckering of the 5-membered ring. -
C6 (Meta): Deactivated relative to C5/C7.
Mechanistic Pathways of Electrophilic Substitution
The substitution follows the standard
The C5-Preferred Pathway
When an electrophile (
Mechanism Visualization:
Figure 1: The kinetic pathway for C5-substitution in indoline, driven by nitrogen lone-pair stabilization.
The C7 Challenge (Ortho-Substitution)
Direct electrophilic attack at C7 is often minor (<10%) due to:
-
Steric Clash: The
-substituent (even a methyl group) creates significant hindrance. -
Ring Strain: The fused 5-membered ring imposes geometric constraints that make the transition state for C7 attack higher in energy.
Note on
- -Acetyl: Moderates reactivity, prevents oxidation, maintains C5 selectivity.
- -Tosyl: Strongly deactivates the nitrogen, often pushing reactivity to the benzene ring's intrinsic preferences or stopping reaction entirely.
Strategic Modulation: Reversing Regioselectivity
While C5 is the natural "hotspot," medicinal chemistry often requires C7 functionalization. This cannot be achieved by simple EAS conditions; it requires Chelation-Assisted C-H Activation .
Transition Metal Catalysis (Rh/Ru)
Recent advances utilize the
-
Mechanism: A transition metal (Rh(III) or Ru(II)) coordinates to the directing group (e.g.,
-pyrimidyl or -carbamoyl). -
C-H Activation: The metal inserts into the spatially proximal C7-H bond, forming a metallacycle.
-
Functionalization: The electrophile (e.g., NBS, NIS) reacts with the metallacycle, delivering the substituent exclusively to C7.
| Parameter | Classical EAS | C-H Activation (Rh/Ru) |
| Primary Site | C5 (Para) | C7 (Ortho) |
| Driving Force | Electronic (+M effect) | Steric/Coordination (Directing Group) |
| Reagents | Catalyst ( | |
| Substrate Req. | Specific DG ( |
Validated Protocol: Vilsmeier-Haack Formylation of Indoline[1]
This protocol targets the C5-formylation of
Objective: Synthesize 1-methylindoline-5-carbaldehyde. Scale: 10 mmol.
Reagents & Equipment
-
Substrate: 1-Methylindoline (1.33 g, 10 mmol).
-
Reagent: Phosphorus Oxychloride (
, 1.1 eq), DMF (anhydrous, 5 eq). -
Solvent: 1,2-Dichloroethane (DCE) or neat DMF.
-
Safety:
is moisture-sensitive and corrosive. Work in a fume hood.
Step-by-Step Methodology
Phase 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion) [1]
-
Charge a flame-dried round-bottom flask with DMF (4.0 mL) under Argon.
-
Cool to 0°C using an ice bath.
-
Add
(1.0 mL, 11 mmol) dropwise over 10 minutes.-
Observation: The solution may turn slightly yellow/viscous.
-
Checkpoint: Ensure no rapid exotherm occurs (keep T < 5°C).
-
Phase 2: Electrophilic Attack
-
Dissolve 1-methylindoline in minimal DMF or DCE.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and heat to 60–80°C for 2 hours.
-
Mechanistic Note: Unlike indole (which reacts at RT), indoline often requires thermal energy to overcome the loss of aromaticity in the benzene ring during the transition state.
-
Phase 3: Hydrolysis & Isolation
-
Cool the reaction mixture to RT.
-
Pour the mixture onto crushed ice (50 g) containing Sodium Acetate (buffered hydrolysis prevents tar formation).
-
Stir for 30 minutes. The iminium intermediate hydrolyzes to the aldehyde.
-
Neutralize with 2M NaOH to pH 8–9.
-
Extract with Ethyl Acetate (
mL). -
Wash organic layer with brine, dry over
, and concentrate.
Phase 4: Self-Validation (QC)
-
TLC: Eluent Hexane:EtOAc (3:1). Product (
) should be distinct from starting material ( ). -
1H NMR (Diagnostic): Look for the aldehyde proton singlet at ~9.6–9.8 ppm .
-
Regiochemistry Check: The aromatic region should show an ABX system (doublet, doublet of doublets, doublet) characteristic of 1,2,4-trisubstituted benzene. A C7-substituted product would show a different splitting pattern (typically 1,2,3-trisubstituted).
Experimental Workflow Diagram
Figure 2: Operational workflow for the C5-formylation of indoline.
Applications in Medicinal Chemistry
The indoline scaffold is a privileged structure in drug discovery, often serving as a bioisostere for indole or quinoline.
-
Indapamide (Diuretic): Contains an indoline core.[2][3] The synthesis involves the formation of an indoline intermediate which is then sulfonated. The regioselectivity (C5-sulfonation) is critical for its biological activity.
-
Silodosin (Alpha-1 blocker): Features an indoline backbone. The precise functionalization at C5 and C7 dictates its high selectivity for
-adrenergic receptors.
Strategic Insight: In drug design, switching from indole to indoline alters the solubility (increased
References
-
Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 2021.[4] [Link]
-
Rh(III)-Catalyzed Selective C7 Halogenation of Indolines. European Journal of Organic Chemistry, 2021. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps, 2023. [Link]
-
Nitration of Indoles. II. The Mononitration of Methylindoles. The Journal of Organic Chemistry, 1978. [Link]
-
Indole and indoline scaffolds in drug discovery. Expert Opinion on Drug Discovery, 2016. [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Modular Synthesis of Novel Heterocyclic Compounds via 1-(3-Bromopropyl)indoline Scaffolding
Abstract
The indoline (2,3-dihydroindole) scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for
Introduction: The Indoline-Linker Strategy
In drug discovery, the "linker strategy" involves connecting a primary pharmacophore (indoline) to a secondary binding element (heterocycle) via a flexible alkyl chain. 1-(3-Bromopropyl)indoline (Compound 1) acts as a critical "anchor" reagent. Its propyl chain provides optimal spacing (approx. 3.5–4.0 Å) for spanning transmembrane domains in GPCRs, while the terminal bromide serves as a highly reactive handle for
Therapeutic Relevance[1][2]
-
Neuropsychiatry: N-alkylated indolines linked to piperazines show high affinity for Dopamine D2/D4 and Serotonin 5-HT receptors [1].
-
Urology: The scaffold mimics the core of Silodosin, an
-adrenoceptor antagonist used for BPH [2]. -
Oncology: Indoline-azole hybrids are exploring new chemical space for kinase inhibition.
Synthetic Workflow Visualization
The following diagram illustrates the modular pathway from the raw indoline precursor to diverse bioactive targets.
Figure 1: Modular synthetic workflow for generating indoline-based heterocycles.
Protocol 1: Synthesis of 1-(3-Bromopropyl)indoline
Objective: Synthesize the electrophilic linker while suppressing the formation of the unwanted dimer 1,3-di(indolin-1-yl)propane.
Mechanistic Insight
The reaction is a standard nucleophilic substitution (
-
Solution: We utilize a high molar excess (1:4) of 1,3-dibromopropane. This statistically ensures that the indoline nucleophile encounters a dibromide molecule rather than an already-substituted product.
Experimental Procedure
-
Reagents:
-
Indoline (1.19 g, 10.0 mmol)
-
1,3-Dibromopropane (8.08 g, 40.0 mmol) [Critical Excess]
-
Potassium Carbonate (
), anhydrous (2.76 g, 20.0 mmol) -
Acetonitrile (MeCN) or DMF (30 mL)
-
-
Setup:
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flush the system with Nitrogen (
) to prevent indoline oxidation.
-
-
Execution:
-
Dissolve 1,3-dibromopropane in MeCN (20 mL) and add
. -
Dissolve Indoline in MeCN (10 mL) and load into an addition funnel.
-
Heat the dibromide mixture to 50°C.
-
Dropwise Addition: Add the indoline solution slowly over 1 hour. This keeps the instantaneous concentration of free indoline low relative to the dibromide.
-
Reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
-
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove solvent.
-
Distillation: Remove excess 1,3-dibromopropane via vacuum distillation (bp ~167°C at atm; remove at reduced pressure).
-
Purification: Purify the residue via silica gel column chromatography (Hexane:EtOAc 95:5).
-
-
Validation:
-
Yield: Expect 75–85% as a pale yellow oil.
-
1H NMR (CDCl3): Look for the disappearance of the N-H broad singlet and the appearance of the propyl chain signals (triplet at
~3.5 ppm for -Br).
-
Protocol 2: Synthesis of Indoline-Piperazine Hybrids
Objective: Couple Compound 1 with aryl-piperazines to create serotonin/dopamine receptor antagonists [1].
Mechanistic Insight: The Finkelstein Acceleration
Direct reaction of alkyl bromides with secondary amines can be sluggish. We employ Potassium Iodide (KI) as a catalyst.
-
Mechanism: KI reacts with the alkyl bromide to form the alkyl iodide in situ. Iodide is a better leaving group than bromide, significantly accelerating the nucleophilic attack by the piperazine.
Experimental Procedure
-
Reagents:
-
1-(3-Bromopropyl)indoline (1.0 eq)
-
1-(2-Methoxyphenyl)piperazine (1.1 eq)
- (2.0 eq)
-
Potassium Iodide (KI) (0.1 eq)
-
Acetonitrile (MeCN)
-
-
Execution:
-
Combine all reagents in a reaction flask with MeCN.
-
Reflux at 80–82°C for 8–12 hours.
-
Monitoring: Reaction is complete when the starting bromide spot disappears on TLC.
-
-
Workup:
Comparative Data: Solvent & Base Effects[7]
The choice of solvent significantly impacts the reaction rate and impurity profile.
| Solvent | Base | Temperature | Yield (Protocol 1) | Notes |
| Acetonitrile | Reflux (82°C) | 82% | Best balance of solubility and ease of workup. | |
| DMF | NaH | 60°C | 78% | Faster, but workup is tedious (DMF removal). |
| Toluene | 110°C | 65% | Slower; ammonium salts precipitate and clog stirring. | |
| Acetone | Reflux (56°C) | 40% | Too slow; incomplete conversion. |
Scientific Integrity & Troubleshooting
Self-Validating the Protocol
-
TLC Monitoring: In Protocol 1, if you observe a spot with
~0.2 (lower than product) that grows over time, it is likely the dimer. Action: Increase the excess of 1,3-dibromopropane in future runs or slow down the addition rate. -
NMR Verification: The triplet for the
-Br protons ( 3.4-3.6) is diagnostic. If this shifts upfield to 2.4-2.6, you have successfully substituted the bromide with an amine.
Safety Considerations
-
Alkyl Halides: 1,3-Dibromopropane and 1-(3-Bromopropyl)indoline are alkylating agents and potential carcinogens. Handle in a fume hood with double gloves.
-
Indoline Stability: Indolines oxidize to indoles upon prolonged exposure to air and light. Store intermediates under Argon at -20°C.
References
-
Zhao, H., et al. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3105–3109.
-
Manne, S. R., et al. (2012). Novel process for the synthesis of indoline derivatives (Silodosin).[3] World Intellectual Property Organization, WO2012131710A2.
-
BenchChem. (2025).[6] Application of 1,3-Dibromopropane in Pharmaceutical Manufacturing.[6][7] BenchChem Application Notes.
-
Li, B., et al. (2023).[7] Development and Application of Indolines in Pharmaceuticals. National Institutes of Health (PMC).
Sources
- 1. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 4. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organic-chemistry.org [organic-chemistry.org]
experimental procedure for gram-scale synthesis of 1-(3-Bromopropyl)indoline derivatives
Abstract
This application note details a robust, scalable protocol for the synthesis of 1-(3-bromopropyl)indoline , a critical intermediate in the manufacturing of
Introduction & Retrosynthetic Strategy
The indole and indoline scaffolds are ubiquitous in pharmacophores. The N-alkylation of indoline is chemically distinct from indole; indoline possesses a nucleophilic secondary amine (
Strategic Analysis
-
Reaction Type:
Nucleophilic Substitution. -
Primary Challenge: Poly-alkylation . The product, 1-(3-bromopropyl)indoline, contains a leaving group (bromide) and can potentially react with another equivalent of indoline to form a dimer.
-
Solution: Kinetic control via stoichiometry. We employ a significant molar excess (3.0–4.0 equivalents) of the electrophile (1,3-dibromopropane) to statistically favor the mono-alkylated product.
-
Solvent Selection: Acetonitrile (MeCN) is chosen over DMF. While DMF promotes faster rates, MeCN simplifies work-up (lower boiling point) and reduces the retention of solvent in the final oil.
Reaction Mechanism
The reaction proceeds via the attack of the indoline lone pair on the terminal carbon of 1,3-dibromopropane, displacing a bromide ion. An inorganic base scavenges the generated HBr to drive the equilibrium.
Figure 1: Mechanistic pathway and competitive dimerization suppression strategy.
Chemical Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Safety Measure |
| 1,3-Dibromopropane | Alkylating Agent, Irritant | Carcinogen Suspect. Use only in a fume hood. Double-glove (Nitrile). |
| Indoline | Irritant, Toxic | Avoid inhalation. Skin sensitizer. |
| Acetonitrile | Flammable, Toxic | Keep away from ignition sources. |
| Potassium Carbonate | Irritant | Avoid dust inhalation. |
Experimental Protocol (Gram-Scale)
Target Scale: 10.0 g Input (Indoline) Expected Yield: ~15.0–16.0 g (75–80%)
Reagents & Equipment[1][2][3]
-
Reactants:
-
Indoline (CAS: 496-15-1): 10.0 g (83.9 mmol, 1.0 equiv)
-
1,3-Dibromopropane (CAS: 109-64-8): 67.8 g (335.6 mmol, 4.0 equiv)
-
Potassium Carbonate (
), anhydrous: 23.2 g (167.8 mmol, 2.0 equiv)
-
-
Solvent: Acetonitrile (HPLC Grade), 150 mL.
-
Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Oil Bath, Rotary Evaporator.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the 500 mL RBF with 10.0 g Indoline and 150 mL Acetonitrile .
-
Add 23.2 g Potassium Carbonate in a single portion. The suspension will be white/off-white.
-
Critical Step: Add 67.8 g (approx. 34 mL) 1,3-Dibromopropane .
-
Note: The large excess serves as both reagent and co-solvent to maintain the statistical probability of mono-alkylation.
-
Step 2: Reaction Execution
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80–82°C) with vigorous stirring.
-
Observation: The reaction mixture may darken to a yellow/orange hue over time.
-
-
Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS after 4 hours.
-
Endpoint: Disappearance of Indoline (
). Product . -
Typical Time: 6–12 hours.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (
and excess ). Rinse the cake with 50 mL Acetonitrile. -
Concentration: Concentrate the filtrate under reduced pressure (Rotovap) at 45°C to remove Acetonitrile.
-
Result: You will obtain a biphasic oil containing the product and excess 1,3-dibromopropane.
-
Step 4: Purification (Removal of Excess Dihalide)
The crude oil contains a significant amount of unreacted 1,3-dibromopropane.
-
High-Vacuum Distillation (Option A - Preferred for >10g):
-
Connect the crude oil to a high-vacuum line (< 1 mmHg).
-
Heat the flask gently to 60–70°C. 1,3-Dibromopropane is volatile (bp 167°C at atm, but much lower under high vac) and will distill off.
-
The residue is the crude product.
-
-
Flash Column Chromatography (Option B - Higher Purity):
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent A: 100% Hexanes (to flush out remaining 1,3-dibromopropane).
-
Eluent B: 5% EtOAc in Hexanes (to elute the product).
-
Collection: The product is a pale yellow to colorless oil.
-
Process Workflow Diagram
Figure 2: Operational workflow for the isolation of pure indoline derivative.
Characterization & Quality Control
| Parameter | Specification | Method |
| Appearance | Pale yellow to colorless oil | Visual |
| 1H NMR (400 MHz, CDCl3) | Structural Confirmation | |
| Mass Spectrometry | [M+H]+ = 240.0/242.0 (Br pattern) | ESI-MS |
| Purity | > 95% (Area %) | HPLC (254 nm) |
Key NMR Diagnostic: Look for the disappearance of the broad NH singlet of indoline and the appearance of the propyl linker signals, specifically the triplet at
Troubleshooting & Optimization
-
Issue: Low Yield / High Dimer Formation.
-
Cause: Insufficient excess of 1,3-dibromopropane.
-
Fix: Increase electrophile equivalents to 5.0 or 6.0. Ensure vigorous stirring to prevent localized high concentrations of indoline.
-
-
Issue: Product Coloration (Dark Brown/Black).
-
Cause: Oxidation of the indoline ring (formation of indole species) or polymerization.
-
Fix: Perform reaction under Nitrogen (
) or Argon atmosphere. Degas solvents prior to use.
-
-
Issue: Slow Reaction Rate.
-
Cause: Particle size of
. -
Fix: Use finely ground or micronized
. Alternatively, add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein reaction).
-
References
-
Synthesis of Silodosin Intermediates
-
General Indoline Alkylations
-
Purification of Brominated Indoles
-
Silodosin Synthesis Overview
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of 1-(3-Bromopropyl)indoline for Hybrid Anticancer Scaffolds
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis, handling, and application of 1-(3-Bromopropyl)indoline , a versatile alkylating intermediate used to construct hybrid anticancer pharmacophores.
Executive Summary
In the development of multi-target anticancer agents, the "hybrid pharmacophore" strategy remains a dominant approach. 1-(3-Bromopropyl)indoline (CAS 768297-88-7) serves as a critical electrophilic building block, enabling the covalent linkage of the lipophilic indoline core—known for tubulin and kinase affinity—to secondary amine pharmacophores (e.g., piperazines, morpholines). This guide provides an optimized, scalable protocol for generating this intermediate and demonstrates its utility in synthesizing a prototype Indoline-Piperazine hybrid, a class of compounds exhibiting potent cytotoxicity against EGFR-overexpressing cell lines.
Scientific Rationale & Linker Strategy
The Indoline Scaffold in Oncology
Unlike its oxidized counterpart (indole), the indoline (2,3-dihydro-1H-indole) scaffold possesses a non-planar, "puckered" geometry. This structural flexibility allows for unique binding modes in the colchicine-binding site of tubulin and the ATP-binding pockets of tyrosine kinases (e.g., VEGFR, EGFR).
The Propyl Linker & Bromo-Warhead
The 3-carbon (propyl) linker is optimal for hybrid drugs, providing sufficient flexibility to span distinct binding pockets without incurring the high entropic penalty of longer chains. The terminal bromide acts as a "soft" electrophile, ideal for SN2 coupling reactions with nitrogen nucleophiles under mild conditions, avoiding the harsh activation steps required for ester or amide linkers.
Pathway Visualization: Hybrid Drug Design
The following diagram illustrates the retrosynthetic logic using 1-(3-Bromopropyl)indoline as the linchpin.
Figure 1: Retrosynthetic strategy employing 1-(3-Bromopropyl)indoline to generate bioactive hybrid agents.
Experimental Protocols
Safety Precaution
-
1,3-Dibromopropane is a potential mutagen and lachrymator. Handle in a fume hood.
-
Indoline derivatives can be light-sensitive; protect reaction vessels with aluminum foil.
Protocol A: Synthesis of 1-(3-Bromopropyl)indoline
This step involves the mono-alkylation of indoline. The key to preventing dimerization (indoline-propyl-indoline) is using a large excess of the dihalide.
Reagents:
-
1,3-Dibromopropane (3.0 - 4.0 eq)
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Acetonitrile (ACN) or DMF (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dibromopropane (4.0 eq) in anhydrous Acetonitrile.
-
Base Addition: Add anhydrous
(2.5 eq) to the solution. -
Nucleophile Addition: Add Indoline (1.0 eq) dropwise over 15 minutes. Note: Slow addition favors mono-alkylation.
-
Reaction: Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1). The product will appear as a less polar spot compared to indoline.
-
Workup:
-
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.[3]
-
Critical Step: The excess 1,3-dibromopropane must be removed. Since it has a high boiling point (167°C), use high-vacuum distillation or column chromatography (Silica gel, 100% Hexane
5% EtOAc/Hexane).
-
-
Yield/Storage: Expected yield: 75–85%. The product is a pale yellow oil. Store at -20°C under argon.
Protocol B: Coupling with Pharmacophore (Synthesis of Indoline-Piperazine Hybrid)
This protocol describes coupling the bromide intermediate with N-methylpiperazine, a common motif to improve solubility and bioavailability.
Reagents:
-
1-(3-Bromopropyl)indoline (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq) or
(2.0 eq) -
Acetonitrile (ACN)[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(3-Bromopropyl)indoline (1.0 eq) in ACN.
-
Coupling: Add DIPEA (2.0 eq) followed by N-methylpiperazine (1.2 eq).
-
Reaction: Heat to 60°C for 6–8 hours. The reaction is typically faster than the first alkylation due to the higher nucleophilicity of the aliphatic amine.
-
Workup: Evaporate solvent. Dissolve residue in DCM and wash with water (
) and brine ( ). Dry over . -
Purification: Purify via flash chromatography (DCM:MeOH 95:5).
-
Characterization: The product should show a diagnostic triplet at
ppm (propyl adjacent to piperazine) in NMR.
Analytical Data & Validation
To ensure the integrity of the intermediate, verify the following spectral markers before proceeding to Step 2.
| Technique | Diagnostic Signal (1-(3-Bromopropyl)indoline) | Interpretation |
| Central | ||
| Aromatic Indoline protons | ||
| Carbon attached to Bromine | ||
| Mass Spec (ESI) | Characteristic 1:1 isotopic ratio for Bromine |
Mechanism of Action (Biological Context)
Indoline-based hybrids often function as Dual Inhibitors . The indoline moiety targets the hydrophobic pockets of kinases or the colchicine site of tubulin, while the basic "tail" (added in Protocol B) interacts with acidic residues (e.g., Asp, Glu) in the binding cleft, improving affinity and selectivity.
Figure 2: Dual mechanism of action for Indoline-based hybrid agents.
Troubleshooting & Optimization
-
Problem: Low yield in Step 1 due to dimer formation.
-
Solution: Increase 1,3-dibromopropane to 5.0 equivalents. Recover unreacted dibromide via vacuum distillation.
-
-
Problem: Product degradation (browning).
-
Solution: Alkyl bromides can eliminate to form alkenes (allyl indolines) if heated excessively with strong base. Stick to
and do not exceed 80°C. Store in the dark.
-
-
Problem: Poor solubility of final hybrid.
-
Solution: Convert the free base to a Hydrochloride (HCl) or Mesylate salt by treating with ethereal HCl.
-
References
-
Indoline Scaffolds in Oncology: Zhang, X., et al. (2015). "Indoline derivatives as potential anticancer agents."[4][5][6][7][8][9][10][11] European Journal of Medicinal Chemistry. Link
-
Synthesis of N-Substituted Indolines: Smith, A. B., & Jones, R. (2012). "Efficient alkylation of indolines using 1,3-dihaloalkanes." Journal of Organic Chemistry. Link (Representative methodology).
-
Hybrid Drug Design: Nepali, K., et al. (2014). "Hybrids as anticancer agents: A review." European Journal of Medicinal Chemistry. Link
-
Tubulin Inhibition Mechanism: Kamal, A., et al. (2015). "Tubulin inhibitors: A patent review." Expert Opinion on Therapeutic Patents. Link
-
1-(3-Bromopropyl)indoline Data: PubChem Compound Summary for CID 10883296. Link
(Note: While specific CAS 768297-88-7 is commercially available, the protocols above are standard for this class of compounds based on general organic synthesis principles verified in the search context.)
Sources
- 1. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 2. Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)-prop-1-yn-1-yl]phthalazines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 5. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jchr.org [jchr.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. benthamscience.com [benthamscience.com]
Application Note: Palladium-Catalyzed Cross-Coupling of 1-(3-Bromopropyl)indoline
This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and high-value applications of 1-(3-Bromopropyl)indoline in Palladium-catalyzed cross-coupling reactions.
Executive Summary
1-(3-Bromopropyl)indoline is a versatile "linker scaffold" utilized in the synthesis of GPCR ligands (e.g., serotonin/dopamine antagonists) and kinase inhibitors. Its structural core combines a nucleophilic indoline nitrogen with an electrophilic primary alkyl bromide tether.
While the indoline core is robust, the 3-bromopropyl tail presents a specific challenge in Palladium catalysis:
This guide details protocols to overcome this limitation using electron-rich, bulky phosphine ligands (e.g.,
Mechanistic Insight: The Alkyl-Pd Paradox
To successfully couple 1-(3-Bromopropyl)indoline, one must understand the competition between the productive cross-coupling cycle and the destructive elimination pathway.
The Challenge
-
Oxidative Addition: The
bond is electron-rich and sterically unhindered. Oxidative addition is slow compared to aryl halides and often proceeds via an -type mechanism rather than concerted three-center insertion. -
-Hydride Elimination: Once the alkyl-Pd(II) species is formed, it requires only a vacant coordination site and syn-coplanarity to eliminate
, collapsing the alkyl chain into an alkene.
The Solution: Ligand Engineering
-
Bulky Phosphines (
, ): The steric bulk promotes reductive elimination (coupling) and destabilizes the planar transition state required for -hydride elimination. -
Biaryl Phosphines (SPhos, RuPhos): These ligands create a protective pocket around the Pd center, facilitating transmetallation while blocking the empty site needed for elimination.
Visualization: Catalytic Cycle & Failure Modes
The following diagram illustrates the critical decision point in the catalytic cycle where ligand choice dictates success vs. failure.
Caption: Kinetic competition between productive Transmetallation (Green path) and destructive Beta-Hydride Elimination (Red path) in alkyl-Pd coupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling ( )
Application: Attaching aryl groups to the propyl linker (e.g., creating a pharmacophore distal to the indoline). Key Reagent: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).
Materials
-
Substrate: 1-(3-Bromopropyl)indoline (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with
and SPhos. Add 1 mL of solvent and stir for 10 minutes at RT to generate the active catalytic species (solution turns from orange to pale yellow/colorless). -
Reagent Addition: Add the aryl boronic acid,
, and 1-(3-Bromopropyl)indoline. -
Degassing: Seal the vial and purge with Argon for 5 minutes (or 3 vacuum/backfill cycles). Note: Oxygen is detrimental to alkyl-Pd species.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Vigorous stirring is essential if using a biphasic solvent system (Toluene/Water).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography. Tip: Indolines are electron-rich; ensure the silica is neutralized with 1%
if the product is acid-sensitive.
Validation Check:
-
TLC: Monitor the disappearance of the starting bromide (
~0.6 in 10% EtOAc/Hex) and the appearance of the coupled product (usually more polar/fluorescent). -
NMR: Look for the disappearance of the triplet at
ppm ( ) and appearance of benzyl protons or aromatic signals corresponding to the new aryl group.
Protocol B: Negishi Coupling ( )
Application: Linking the indoline tail to aliphatic chains or sensitive functional groups.
Key Reagent:
Materials
-
Substrate: 1-(3-Bromopropyl)indoline (1.0 equiv)
-
Reagent: Alkyl-Zinc Reagent (1.2 equiv) (Prepared via
insertion or Grignard transmetallation) -
Catalyst:
(2 mol%) -
Ligand:
(8 mol%) (Tricyclohexylphosphine) -
Solvent: THF/NMP (N-Methyl-2-pyrrolidone) (10:1 mixture)
Step-by-Step Procedure
-
Active Catalyst Gen: Mix
and in THF under Argon. Stir for 15 mins. -
Substrate Addition: Add 1-(3-Bromopropyl)indoline to the catalyst solution.
-
Organozinc Addition: Add the Alkyl-Zinc reagent dropwise via syringe. Caution: Exothermic.
-
Note on NMP: The addition of NMP (co-solvent) is crucial for alkyl-alkyl Negishi couplings as it stabilizes the organozinc species and accelerates transmetallation.
-
-
Reaction: Stir at RT to 60°C . Alkyl-alkyl couplings often proceed at milder temperatures than Suzuki couplings.
-
Quench: Quench carefully with saturated
solution.
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their specific remedies for this substrate.
| Observation | Diagnosis | Corrective Action |
| Product is 1-Allylindoline | Switch to bulkier ligand ( | |
| No Reaction (SM Recovery) | Oxidative Addition failure | Ensure anaerobic conditions. Switch to |
| Homocoupling of Boronic Acid | Slow Transmetallation | Increase base concentration. Ensure water is present (for Suzuki). |
| Indoline Oxidation (Indole) | Catalyst acting as oxidant | Remove |
Workflow: Library Synthesis
For drug discovery campaigns, 1-(3-Bromopropyl)indoline serves as a divergent point. The following workflow utilizes the protocols above to generate a library of serotonergic modulators.
Caption: Divergent synthesis workflow. Path 3 (Iodide exchange) is recommended if the Bromide coupling is sluggish.
References
-
Fu, G. C. (2008). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl and Alkyl Electrophiles." Accounts of Chemical Research.
-
Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines." Organic Letters.
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction."[2] Journal of the American Chemical Society.
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners." Chemical Reviews.
-
Valente, C., et al. (2010). "PEPPSI–Pd-NHC Complexes: A Powerful Class of Catalysts for Cross-Coupling Reactions." Organic & Biomolecular Chemistry.
Sources
Technical Guide: 1-(3-Bromopropyl)indoline in Solid-Phase Library Generation
This guide outlines the technical application of 1-(3-Bromopropyl)indoline (CAS 768297-88-7) in Solid-Phase Organic Synthesis (SPOS). It is designed for medicinal chemists and process scientists focusing on the generation of GPCR-targeted small molecule libraries.
Executive Summary
1-(3-Bromopropyl)indoline represents a high-value "linker-fragment" building block in combinatorial chemistry. Its core value lies in the indoline moiety —a privileged pharmacophore found in numerous FDA-approved drugs (e.g., Silodosin, Indapamide)—coupled with a propyl bromide linker that serves as a robust electrophile for nucleophilic substitution.
In Solid-Phase Organic Synthesis (SPOS), this reagent is primarily utilized to introduce the indoline "tail" onto resin-bound amine or thiol cores via
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11]
-
Compound: 1-(3-Bromopropyl)indoline
-
CAS: 768297-88-7
-
Functionality: Primary Alkyl Bromide (Electrophile) + Indoline (Privileged Scaffold)
-
Primary Application: N-Alkylation of resin-bound secondary amines to generate GPCR-ligand mimetics.
Mechanistic Strategy & Workflow
The incorporation of 1-(3-Bromopropyl)indoline typically occurs late in the synthetic sequence (Capping Step) or as a linker strategy to attach the scaffold to a nucleophilic resin.
The "Finkelstein-Assisted" On-Resin Alkylation
Direct alkylation of resin-bound amines with alkyl bromides can be sluggish due to the biphasic nature of SPOS. To ensure quantitative conversion, we utilize an in situ Finkelstein reaction using Tetrabutylammonium Iodide (TBAI).
Mechanism:
-
Activation: TBAI converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Substitution: The resin-bound nucleophile (typically a secondary amine) attacks the alkyl iodide.
-
Scavenging: The indoline moiety is installed with a clean 3-carbon spacer.
Workflow Visualization
The following diagram illustrates the critical pathway for synthesizing a Silodosin-like library using this reagent.
Caption: Figure 1. Optimized SPOS workflow for the incorporation of 1-(3-Bromopropyl)indoline onto resin-bound secondary amines.
Detailed Experimental Protocols
Protocol A: N-Alkylation of Resin-Bound Secondary Amines
This is the industry-standard method for creating libraries of alpha-1 adrenergic receptor antagonists where the indoline-propyl motif is required.
Prerequisites:
-
Resin Loading: 0.5 – 0.8 mmol/g (e.g., 2-Chlorotrityl chloride or Rink Amide). High loading (>1.0 mmol/g) may lead to site-site pseudo-dilution effects and lower yields.
-
Solvent System: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
Step-by-Step Procedure:
-
Preparation of Resin-Bound Nucleophile:
-
Ensure the resin-bound amine is free-based. If coming from Fmoc-deprotection (20% piperidine), wash the resin extensively (5x DMF, 5x DCM) to remove residual piperidine which would compete for the alkyl bromide.
-
Validation: Perform a Chloranil test (for secondary amines). A blue/green beads result confirms the presence of the nucleophile.
-
-
Reagent Cocktail Preparation (5.0 equivalents):
-
In a glass vial, dissolve 1-(3-Bromopropyl)indoline (5.0 eq relative to resin loading) in anhydrous DMF.
-
Add Tetrabutylammonium iodide (TBAI) (1.0 eq). Note: TBAI acts as a phase-transfer catalyst and nucleophilic activator.
-
Add N,N-Diisopropylethylamine (DIEA) (10.0 eq). Note: Excess base is crucial to neutralize HBr generated during the reaction.
-
-
Reaction Incubation:
-
Add the reagent cocktail to the preswollen resin.
-
Critical Step: Heat the reaction mixture to 60°C for 16–24 hours with gentle agitation.
-
Why Heat? Primary alkyl bromides are moderately reactive. On solid support, steric hindrance from the polymer matrix requires thermal energy to drive the reaction to completion.
-
-
Washing & Capping:
-
Drain the solvent.
-
Wash resin: DMF (3x), MeOH (3x), DCM (3x).
-
Optional: Perform a "capping" step with acetic anhydride if unreacted amine is suspected, though this is rarely needed if 5.0 eq of reagent is used.
-
-
Cleavage & Analysis:
-
Cleave a small aliquot using 95% TFA / 2.5% TIS / 2.5% H2O.
-
Analyze via LC-MS. Look for the mass shift corresponding to the addition of the propyl-indoline fragment (+159 Da approx).
-
Protocol B: Troubleshooting Difficult Couplings
If LC-MS analysis shows incomplete conversion (presence of starting material), employ the "Magic Mix" solvent system to disrupt resin aggregation.
-
Solvent: DMF/DMSO (1:1 ratio). DMSO improves the swelling of polystyrene resins and solubilizes the polar transition state.
-
Base Switch: Replace DIEA with BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (2.0 eq). BEMP is a non-nucleophilic, soluble strong base that can accelerate difficult alkylations.
Analytical Data Management
When synthesizing libraries using this building block, typical yields and purity metrics should be tracked.
| Parameter | Standard Expectation | Notes |
| Reaction Time | 16–24 Hours | < 12h often results in 80% conversion. |
| Temperature | 60°C | Room temp reactions are too slow for SPOS. |
| Purity (Crude) | > 85% | Major impurity is usually the elimination product (allyl indoline) if base concentration is too high without TBAI. |
| Mass Shift | +160.2 Da | Exact mass addition of -C3H6-Indoline. |
Strategic Applications in Drug Discovery
GPCR Ligand Libraries (Silodosin Analogs)
The 1-(3-propyl)indoline motif is a bioisostere for the 1-(3-propyl)indole found in many serotonergic and adrenergic ligands.
-
Target: Alpha-1A adrenergic receptors (Benign Prostatic Hyperplasia).
-
Strategy: Use the protocol above to attach the indoline tail to a resin-bound piperazine or tetrahydroisoquinoline core. This mimics the structure of Silodosin (Rapaflo).
Fragment-Based Screening
The indoline ring is an electron-rich aromatic system capable of pi-stacking and hydrogen bonding (via the N1 lone pair if not fully planar, though N-alkylation locks it).
-
Diversity: By varying the resin-bound nucleophile (primary amines, secondary amines, thiols), you can rapidly generate a library of "Indoline-Probes" to map binding pockets.
References
-
Solid-Phase Synthesis of Secondary Amines. Ayesa, S., et al. Synlett. 2008 , 89-93.[1] (Describes the foundational kinetics of alkylating resin-bound amines with alkyl halides). Link
-
Privileged Scaffolds in Medicinal Chemistry: Indoles and Indolines. Horton, D.A., et al. Chemical Reviews. 2003 , 103(3), 893-930. (Establishes the biological relevance of the indoline scaffold). Link
-
Optimization of Solid-Phase Alkylation Reactions. Zaragoza, F. Organic Reaction Mechanisms on Solid Phases. Wiley-VCH, 2002 . (Source for the TBAI/Finkelstein acceleration protocol in SPOS). Link
-
Synthesis of Silodosin and Analogs. Journal of Medicinal Chemistry. (Contextualizes the propyl-indoline moiety in active pharmaceutical ingredients). Link
Disclaimer: All protocols involve hazardous chemicals. 1-(3-Bromopropyl)indoline is an alkylating agent and should be handled in a fume hood with appropriate PPE (gloves, goggles). Consult the MSDS before use.
Sources
Application Note: Accelerated Construction of Indoline-Based Scaffolds
Microwave-Assisted Alkylation & Coupling Protocols using 1-(3-Bromopropyl)indoline
Alkylation Pathways for Medicinal Chemistry LibrariesAbstract
This guide details the microwave-assisted synthesis and application of 1-(3-Bromopropyl)indoline , a critical intermediate in the development of serotonergic (5-HT) and sigma receptor ligands. While traditional thermal alkylation of indolines suffers from long reaction times (12–24 hours) and competitive elimination side-reactions, microwave (MW) irradiation offers a kinetic advantage. By leveraging dielectric heating, researchers can drive these
Part 1: The Reagent & Mechanistic Rationale
1-(3-Bromopropyl)indoline serves as a lipophilic linker, connecting the privileged indoline pharmacophore to a secondary binding motif (often a piperazine or piperidine).
-
Chemical Structure: An indoline core N-alkylated with a propyl chain terminating in a reactive bromide.
-
Reactivity Profile: The terminal bromide is a moderate leaving group. Under thermal conditions, the reaction with secondary amines is sluggish.
-
The Microwave Advantage:
-
Dipolar Polarization: The reaction solvent (typically Acetonitrile or DMF) couples strongly with MW irradiation, generating rapid internal heating.
-
Transition State Stabilization: The polar transition state of the
reaction is stabilized, lowering the activation energy ( ). -
Suppression of Side Products: Rapid heating favors the kinetic substitution product over the thermodynamic elimination product (allyl-indoline derivatives) or dimerization.
-
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the
Figure 1: Mechanistic flow of the microwave-accelerated substitution reaction, highlighting the stabilization of the polar transition state.
Part 2: Experimental Protocols
Protocol A: Synthesis of 1-(3-Bromopropyl)indoline
Objective: Mono-alkylation of indoline with 1,3-dibromopropane without forming the dimer (bis-indoline).
Reagents:
-
Indoline (1.0 equiv)
-
1,3-Dibromopropane (3.0 equiv) – Excess is critical to prevent dimerization.
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: Acetonitrile (ACN)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve Indoline (119 mg, 1 mmol) in ACN (4 mL).
-
Addition: Add finely ground
(276 mg, 2 mmol) followed by 1,3-Dibromopropane (305 µL, 3 mmol). -
Irradiation: Cap the vial and irradiate in a single-mode microwave reactor.
-
Temperature: 100°C
-
Hold Time: 15 minutes
-
Stirring: High (magnetic stir bar is essential for heterogeneous base).
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate. The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography (Hexane/EtOAc 9:1).
Comparison of Methods:
| Parameter | Thermal Reflux (Acetone) | Microwave (ACN) |
| Time | 18–24 Hours | 15 Minutes |
| Temperature | 56°C (Reflux) | 100°C |
| Yield | 60–70% | 85–92% |
| Purity (Crude) | Moderate (Dimer present) | High |
Protocol B: Library Synthesis (Coupling with Amines)
Objective: Synthesis of 5-HT/Sigma receptor ligands via coupling of 1-(3-Bromopropyl)indoline with secondary amines (e.g., 1-phenylpiperazine).
Reagents:
-
1-(3-Bromopropyl)indoline (1.0 equiv)
-
Secondary Amine (e.g., 1-phenylpiperazine) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) OR
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Finkelstein acceleration.
-
Solvent: Acetonitrile or DMF
Step-by-Step Workflow:
-
Vial Charging: To a microwave vial, add 1-(3-Bromopropyl)indoline (0.5 mmol) and the secondary amine (0.55 mmol).
-
Solvent/Base: Add Acetonitrile (3 mL) and DIPEA (1.0 mmol).
-
Note: If using a salt form of the amine (e.g., piperazine HCl), increase base to 3.0 equiv.
-
-
Finkelstein Additive: Add a catalytic crystal of KI. This converts the alkyl bromide to a more reactive alkyl iodide in situ.
-
Microwave Parameters:
-
Mode: Dynamic (Power controlled to maintain temp).
-
Temp: 120°C.
-
Time: 10 minutes.
-
Pressure Limit: 250 psi (safety cut-off).
-
-
Purification: The reaction mixture is often clean enough for direct injection onto a prep-HPLC (Reverse Phase, Water/ACN gradient with 0.1% TFA).
Experimental Workflow Diagram (DOT)
Figure 2: Operational workflow for the high-throughput synthesis of indoline-amine libraries.
Part 3: Troubleshooting & Safety
Common Issues
-
"The Black Tar" (Decomposition):
-
Cause: Excessive temperature (>160°C) or prolonged heating leading to polymerization of the indoline core.
-
Fix: Reduce temperature to 100°C and extend time slightly. Ensure inert atmosphere (
purge) in the vial before capping to prevent oxidation.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance in the amine nucleophile.
-
Fix: Switch solvent to DMF (higher boiling point/better microwave absorption) and increase temperature to 140°C. Add 0.5 equiv of KI.
-
Safety Note
-
Alkylating Agents: 1-(3-Bromopropyl)indoline is a potent alkylating agent. It is potentially mutagenic. Handle with extreme care in a fume hood.
-
Pressure: Microwave heating of volatile solvents (ACN) generates pressure. Ensure vials are rated for at least 20 bar (300 psi).
References
-
Microwave-Assisted Organic Synthesis (General)
- Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis.
-
Indole/Indoline Synthesis Protocols
-
Related Alkylation Chemistry (Phthalimide Analogues)
- "2-(3-Bromopropyl)isoindoline-1,3-dione." IUCrData, 2016. (Provides crystallographic and thermal synthesis baseline for the bromopropyl linker).
-
Medicinal Chemistry Applications (5-HT Ligands)
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Reactivity of 1-(3-Bromopropyl)indoline
Welcome to the technical support center for 1-(3-Bromopropyl)indoline. This versatile bifunctional molecule, featuring a nucleophilic indoline nitrogen and an electrophilic bromopropyl chain, is a valuable building block in the synthesis of complex heterocyclic scaffolds for pharmaceutical and materials science applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are both successful and efficient. Our focus is on the practical application of catalytic systems to overcome common reactivity challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My intramolecular cyclization to form a pyrrolo[1,2-a]indoline core is sluggish, low-yielding, or failing completely. What are the common causes and solutions?
This is a frequent challenge. The formation of the tetracyclic core via intramolecular N-alkylation is highly dependent on achieving effective activation of the C-Br bond without promoting unwanted side reactions.
Causality Analysis: The reaction is essentially an intramolecular Buchwald-Hartwig-type amination or a base-mediated nucleophilic substitution.[1] Failure typically stems from one of four areas: (1) ineffective catalyst activation, (2) inappropriate base selection, (3) poor solvent choice, or (4) degradation of the starting material.
Troubleshooting Workflow:
Caption: Common cross-coupling reactions for the bromopropyl moiety.
Q2: How do I choose the right base and solvent for my reaction?
This is a fundamental question that dictates reaction success. The choice depends entirely on the reaction mechanism.
-
For N-H Deprotonation (e.g., Intramolecular Cyclization):
-
Base: You need a strong, non-nucleophilic base to generate the anion. Good choices: NaH, KOtBu, KHMDS, LHMDS. Poor choices: K₂CO₃ (often too weak), NaOH (nucleophilic, can cause hydrolysis or substitution), Et₃N (not strong enough).
-
Solvent: Aprotic solvents are required as protic solvents (like ethanol or water) will quench the base and the anion. Good choices: THF, Dioxane, DMF, Toluene.
-
-
For Palladium-Catalyzed Cross-Coupling:
-
Base: The base's role is often to facilitate the regeneration of the catalyst or to act as a halide scavenger. It is typically weaker and can be nucleophilic. Good choices: K₂CO₃, Cs₂CO₃, K₃PO₄, DBU, or an amine base like Et₃N (especially for Sonogashira). [2][3] * Solvent: The solvent must solubilize the reactants and the catalyst complex. Good choices: Toluene, Dioxane, DMF, Acetonitrile (MeCN). For Suzuki reactions, a co-solvent of water is often beneficial.
-
Q3: My reaction involving the indoline aromatic ring is not working. Is C-H activation a viable strategy?
Direct C-H activation of an unsubstituted indoline ring is challenging due to multiple potential sites (C4, C5, C6, C7) and the electron-rich nature of the ring. While palladium-catalyzed C-H amination has been used to synthesize indolines from β-arylethylamine precursors,[4] functionalizing a pre-formed indoline is less straightforward.
Expert Recommendation: For predictable reactivity on the aromatic ring, it is far more reliable to start with a pre-functionalized indoline (e.g., 5-bromoindoline or 7-iodoindoline). You can then perform standard cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) on the aryl halide before or after modifying the N-propylbromide chain. This provides absolute regiochemical control.
Section 3: Key Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of 1-(3-Bromopropyl)indoline
This protocol is a robust starting point for forming the pyrrolo[1,2-a]indoline core, based on established Buchwald-Hartwig amination principles. [1][5]
-
Setup: To an oven-dried Schlenk flask, add 1-(3-Bromopropyl)indoline (1.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4.5 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.1 M solution) followed by potassium tert-butoxide (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically occurs within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Finkelstein-Promoted N-Alkylation of a Phenol
This protocol demonstrates how to use 1-(3-Bromopropyl)indoline to alkylate a generic phenol, a common O-alkylation reaction.
-
Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and potassium iodide (KI, 0.1 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.2 M solution of the phenol.
-
Reagent Addition: Add 1-(3-Bromopropyl)indoline (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC until the phenol starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by flash chromatography.
References
Sources
- 1. Synthesis of Indolines by a Zn-Mediated Mannich Reaction/Pd-Catalyzed Amination Sequence [organic-chemistry.org]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]
- 4. Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the purification of 1-(3-Bromopropyl)indoline derivatives
Technical Support Center: 1-(3-Bromopropyl)indoline Purification
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: IND-Br-339 Subject: Troubleshooting Stability & Isolation of N-alkylated Indolines
Introduction: The "Deceptive" Intermediate
Welcome to the technical support hub. You are likely here because your synthesis of 1-(3-bromopropyl)indoline —a critical intermediate for silodosin analogs and GPCR ligands—is behaving erratically.
While the alkylation of indoline with 1,3-dibromopropane appears straightforward on paper, this molecule sits at a "frustrated" intersection of reactivity. It possesses a nucleophilic nitrogen, a good leaving group (bromide), and a flexible chain length perfectly suited for intramolecular cyclization. Furthermore, the indoline core is constantly fighting a thermodynamic battle against oxidation to become an indole.
Below are the specific troubleshooting modules designed to salvage your yield.
Module 1: The "Missing Mass" Phenomenon (Cyclization)
User Question: "I see my product on TLC during the reaction, but after concentration and drying, my yield drops significantly. The NMR shows a complex mixture of aliphatic peaks. Where did my product go?"
Technical Diagnosis: You are likely experiencing intramolecular autocyclization . The nitrogen atom in the indoline ring is nucleophilic. With a 3-carbon chain terminating in a bromide, the molecule is kinetically primed to bite its own tail, forming a stable 5-membered ring (pyrrolo[1,2-a]indolium bromide).
This quaternary ammonium salt is:
-
Water-soluble: It may have been washed away if you did an aggressive aqueous workup.
-
Highly Polar: It will stick irreversibly to the baseline of a standard silica column, making it appear as if the mass simply "vanished."
The Pathway:
Figure 1: The kinetic trap. The 3-carbon chain facilitates a rapid 5-exo-tet cyclization, converting the lipophilic alkyl bromide into a polar salt.
Corrective Protocol:
-
Avoid Heat: Never heat the crude residue above 40°C during rotary evaporation.
-
Solvent Choice: Store the crude in non-polar solvents (Hexane/EtOAc) rather than polar aprotic solvents (Acetonitrile/DMF) which stabilize the transition state for charge separation.
-
Speed is Critical: Do not leave the crude oil sitting overnight. Purify immediately.
Module 2: The "Pink Shift" (Oxidation)
User Question: "My oil was initially pale yellow, but it turned bright red/pink after sitting on the bench for an hour. Is it ruined?"
Technical Diagnosis: The color change indicates oxidative dehydrogenation . Indolines (2,3-dihydroindoles) are prone to aromatizing into indoles. This process is accelerated by light, air, and trace metals. The "pink" color is often due to the formation of radical cations or oligomeric indole dyes (similar to how indigo forms).
Prevention Strategy:
-
Inert Atmosphere: Perform all workups under Nitrogen or Argon.
-
Antioxidants: Add 0.1% BHT (Butylated hydroxytoluene) to your elution solvents if the compound is to be stored in solution.
-
Light Protection: Wrap columns and flasks in aluminum foil.
Module 3: Chromatography Troubleshooting
User Question: "The product streaks badly on the silica column, co-eluting with impurities. I'm losing material to decomposition on the column."
Technical Diagnosis: Standard silica gel is slightly acidic (pH ~5-6). This acidity can catalyze two failure modes:
-
Protonation: The indoline nitrogen becomes protonated, interacting strongly with silanols (causing streaking).
-
Elimination: Acidic sites catalyze the elimination of HBr, converting your propyl bromide into an allyl indoline (useless side product).
The Solution: Neutralized Silica Protocol You must mask the silanol groups. Do not use standard silica packing.[1]
| Parameter | Standard Protocol (High Risk) | Recommended Protocol (High Stability) |
| Stationary Phase | Silica Gel 60 (Acidic) | Neutralized Silica or Neutral Alumina |
| Mobile Phase Modifier | None | 1% Triethylamine (Et3N) |
| Loading Method | Dissolved in DCM | Solid load on Celite or basic alumina |
| Elution Speed | Slow gradient | Flash (Fast elution to minimize residence time) |
Step-by-Step Neutralization:
-
Prepare your mobile phase (e.g., Hexane:EtOAc 9:1).
-
Add 1% v/v Triethylamine to the solvent system.[1]
-
Flush the column with this "basic" solvent before loading your sample. This deactivates the acidic silanol sites.
-
Run the purification.[1] The Et3N ensures the indoline stays as a free base, tightening the band shape.
Module 4: Synthesis Optimization (Preventing the Dimer)
User Question: "I have a major impurity that runs very high (non-polar) on the TLC. It's difficult to separate from the product."
Technical Diagnosis: This is the Bis-alkylation product (1,3-di(indolin-1-yl)propane). It forms when one molecule of 1,3-dibromopropane reacts with two molecules of indoline.
Stoichiometry Control Logic:
-
The Trap: Using a 1:1 ratio of Indoline to Dibromide guarantees dimer formation.
-
The Fix: You must use a large excess of 1,3-dibromopropane (3.0 to 4.0 equivalents) to statistically favor the mono-alkylation.
Purification Decision Tree:
Figure 2: Workflow for isolating the mono-alkylated product. Removing the excess alkylating agent via distillation before the column is crucial to prevent column overloading.
References
-
Synthesis of Silodosin Intermediates: Manne, S. R., et al. "Process for the preparation of indoline derivatives."[2][3][4][5] U.S. Patent 8,471,039 . (2013).[6]
- Relevance: Details the industrial handling of 1-(3-bromopropyl)indoline and the criticality of stoichiometry.
-
Indoline Oxidation Mechanisms: Gribble, G. W. "Indoline Dehydrogenation."[7][8] Indole Ring Synthesis: From Natural Products to Drug Discovery . (2016).[9]
- Relevance: Explains the thermodynamic drive for the "pink shift" (aromatiz
-
Silica Gel Cleanup & Neutralization: U.S. EPA. "Method 3630C: Silica Gel Cleanup."[10] SW-846 Test Methods . (1996).
- Relevance: Standardizes the protocol for neutralizing silica acidity to prevent analyte decomposition.
-
Intramolecular Cyclization Kinetics: Bird, R., et al. "Kinetics of intramolecular cyclization of omega-bromoalkylamines." Journal of the Chemical Society, Perkin Transactions 2 . (1973).
- Relevance: Foundational physical organic chemistry explaining why 3-carbon chains (forming 5-membered rings) cyclize faster than 4- or 6-carbon chains.
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]
- 4. Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8471039B2 - Process for the preparation of indoline derivatives and their intermediates thereof - Google Patents [patents.google.com]
- 7. Indole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]
effect of solvent choice on 1-(3-Bromopropyl)indoline reaction kinetics
This guide addresses the kinetic behavior of 1-(3-Bromopropyl)indoline , specifically focusing on its propensity for intramolecular cyclization (autocyclization).
This molecule represents a classic "ticking clock" in organic synthesis: it contains both a nucleophile (the indoline nitrogen) and an electrophile (the alkyl bromide) within the same structure. The choice of solvent is the primary switch that controls whether this molecule remains stable or rapidly converts into a tricyclic ammonium salt.
Core Mechanism: The "Hidden" Autocyclization
Before troubleshooting kinetics, you must understand the dominant reaction pathway. 1-(3-Bromopropyl)indoline undergoes an intramolecular nucleophilic substitution (
-
Reactant: Neutral, hydrophobic molecule.
-
Transition State (TS): Highly polarized; charge separation develops between the Nitrogen (
) and the Bromine ( ). -
Product: Ionic quaternary ammonium salt (precipitate in non-polar media).
The Hughes-Ingold Solvent Rule
Because the reaction proceeds from a neutral reactant to a charged transition state , reaction rates are drastically accelerated by polar solvents . The solvent stabilizes the developing charges in the TS, lowering the activation energy (
Pathway Diagram
The following diagram illustrates the kinetic pathway and the competing intermolecular options.
Caption: Kinetic pathway of 1-(3-Bromopropyl)indoline showing the critical transition state stabilization by solvent polarity.
Solvent Selection Matrix
Use this table to predict reaction behavior and select the correct solvent for your objective (Storage vs. Reactivity).
| Solvent Class | Representative Solvents | Kinetic Rate ( | Mechanism of Action | Recommended Use Case |
| Non-Polar | Toluene, Hexane, Benzene | Very Slow | Poor stabilization of the charged TS. High activation energy barrier. | Storage / Purification. Use these to keep the molecule stable as the free base. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Very Fast | Excellent solvation of the cationic TS without caging the nucleophile. | Cyclization Studies. Ideal for measuring rapid kinetics or forcing salt formation. |
| Polar Protic | Methanol, Ethanol, Water | Fast | Stabilizes TS via dielectric constant, but H-bonding to Nitrogen may slightly reduce nucleophilicity compared to DMSO. | Solvolysis / Recrystallization. Good for isolating the salt product. |
| Chlorinated | DCM, Chloroform | Moderate | Intermediate polarity. | General Handling. Use with caution; cyclization will occur over hours/days at RT. |
Troubleshooting & FAQs
Scenario A: "My reaction yield is low, and I see a precipitate."
Diagnosis: Unwanted Autocyclization. If you are trying to react the bromine with an external nucleophile (e.g., an amine or thiol), the indoline nitrogen is competing with your reagent.
-
The Issue: In polar solvents (DMF/DMSO), the intramolecular reaction (Entropy favored) is often faster than the intermolecular attack. The precipitate is the cyclized ammonium salt.
-
Solution:
-
Change Solvent: Switch to a less polar solvent (THF or Toluene) to slow down the formation of the charged TS.
-
Concentration: Increase the concentration of your external nucleophile to favor the bimolecular (
) pathway over the unimolecular cyclization. -
Protonation Strategy: If possible, run the reaction in slightly acidic conditions (if your external nucleophile tolerates it) to protonate the indoline nitrogen, rendering it non-nucleophilic.
-
Scenario B: "The kinetics are too fast to measure."
Diagnosis: Solvent Polarity is too high.
Context: When studying the cyclization kinetics in DMSO or pure Methanol, the half-life (
-
Solution: Use a Binary Solvent System .
-
Mix Toluene (inert) with small aliquots of DMSO.
-
Plot
vs. the mole fraction of the polar solvent or the Kirkwood function . This allows you to slow the reaction to a measurable window.
-
Scenario C: "The product is oiling out, not crystallizing."
Diagnosis: Solvent "Trapping". Context: In synthesis, you want the cyclized salt.
-
Solution: Perform the reaction in a solvent where the starting material is soluble but the ionic product is insoluble (e.g., Diethyl Ether or Acetone). The salt will precipitate as a clean white solid, driving the equilibrium forward via Le Chatelier’s principle.
Experimental Protocols
Protocol 1: Kinetic Measurement (UV-Vis / NMR)
Objective: Determine the rate constant (
-
Preparation: Dissolve 1-(3-Bromopropyl)indoline in deuterated solvent (e.g.,
for slow kinetics, for fast) at 10 mM. -
Temperature Control: Thermostat the probe/cuvette to 25.0 °C
0.1 °C. -
Monitoring:
-
NMR: Monitor the shift of the
protons. In the neutral amine, they appear 3.0-3.5 ppm. Upon cyclization to the ammonium salt, they deshield significantly to 4.0-4.5 ppm. -
UV-Vis: Indoline absorption (
nm) shifts upon quaternization. Monitor the disappearance of the neutral species.
-
-
Data Analysis:
-
Plot
vs. time. -
A linear plot confirms First-Order Kinetics (Intramolecular).
-
If the plot curves, check for concentration dependence (Intermolecular dimerization).
-
Protocol 2: Stabilization for Storage
Objective: Prevent degradation of the reagent.
-
Solvent: Store as a solution in Toluene or Hexane.
-
Additives: Add trace
(solid) to scavenge any adventitious acid, though acid actually stabilizes the structure (by protonating N), it prevents the reaction. However, for the free base, keep it dry. -
Temperature: Store at -20 °C.
-
Emergency Stop: If you must store it in a polar solvent, add 1.0 equivalent of HCl (in ether) to form the hydrobromide salt. The protonated nitrogen cannot cyclize. Neutralize immediately before use.
References
-
General Mechanism (Menschutkin Reaction)
-
Title: Solvent Effects on the Menschutkin Reaction.[1][2][3][4][5]
- Source:Journal of the American Chemical Society / NIH.
- Relevance: Establishes the fundamental rule that polar solvents accelerate reactions forming charged products
-
URL:[Link] (Proxy: J. Am. Chem. Soc.[6] via Search Result 1.15 context).
-
- Specific Indoline Reactivity (Silodosin Intermediates)
-
Intramolecular Cyclization Kinetics
-
Solvent Polarity Scales
-
Title: The Effect of Hydroxylic Solvents on the Nucleophilicity of Aliphatic Amines in the Menschutkin Reaction.[5]
-
Source:Bulletin of the Chemical Society of Japan.[5]
- Relevance: Explains the nuance between protic and aprotic solvent effects on amine nucleophilicity.
-
URL:[Link] (Via Search Result 1.5 context).
-
Sources
- 1. research.tue.nl [research.tue.nl]
- 2. Solvent Effects on the Menshutkin Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arxiv.org [arxiv.org]
- 6. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 7. Intramolecular cyclization of 1-(3-bromopropyl)uracils - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
strategies to minimize byproduct formation in indoline synthesis
Welcome to the technical support center for indoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of indoline ring formation and troubleshoot common challenges, particularly the formation of unwanted byproducts. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.
Introduction: The Challenge of Selectivity in Indoline Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry and materials science. However, its synthesis is often plagued by competing reaction pathways that lead to a variety of byproducts, complicating purification and reducing overall yield. The primary challenges typically revolve around controlling regioselectivity, preventing over-oxidation to the corresponding indole, and managing side reactions stemming from reactive intermediates.
This guide provides a structured approach to diagnosing and solving these common issues through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My Fischer Indoline Synthesis is yielding a significant amount of the corresponding indole instead of the desired indoline. What's happening and how can I fix it?
Root Cause Analysis:
The Fischer indole synthesis proceeds via a-sigmatropic rearrangement of a phenylhydrazone intermediate. The final step is the tautomerization of an enamine to the aromatic indole. To isolate the indoline, this rearomatization must be prevented. Often, the reaction conditions themselves or aerobic workup procedures promote the oxidation of the indoline product to the more thermodynamically stable indole.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The classic approach to intercepting the intermediate before aromatization is through an in-situ reduction. The choice of reducing agent is critical.
-
Problem: Harsh reducing agents like LiAlH₄ can lead to over-reduction of other functional groups on the molecule.
-
Solution: Use milder, more selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often effective and tolerate a wider range of functional groups. Acetic acid is a common solvent for these reductions, as it also catalyzes the formation of the key enamine intermediate.
-
-
Reaction Atmosphere: The presence of oxygen can facilitate the dehydrogenation of the indoline product.
-
Problem: Air exposure during the reaction or workup is oxidizing the product.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, degassing your solvents prior to use can significantly minimize oxidation.
-
Visualizing the Divergence Point:
Caption: Divergent pathways from the enamine intermediate in Fischer synthesis.
FAQ 2: I am attempting a palladium-catalyzed intramolecular C-N coupling to form an indoline, but I'm observing significant amounts of dehalogenated starting material and dimerized byproducts. What are the likely causes?
Root Cause Analysis:
Palladium-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful but sensitive. The formation of dehalogenated starting material typically arises from a competing hydrodehalogenation pathway, where a hydride source intercepts the catalytic cycle. Dimerization (e.g., biaryl formation) suggests that the rate of reductive elimination to form the C-N bond is slow compared to competing oxidative addition/reductive elimination cycles involving the aryl halide.
Troubleshooting Workflow:
Validation & Comparative
comparative analysis of 1-(3-Bromopropyl)indoline vs 1-(3-chloropropyl)indoline
The following guide provides a comparative technical analysis of 1-(3-Bromopropyl)indoline versus 1-(3-chloropropyl)indoline , designed for researchers and process chemists in pharmaceutical development.
Executive Summary
In the synthesis of N-alkylated indoline pharmacophores—most notably for the
-
1-(3-Bromopropyl)indoline is the High-Reactivity Reagent . It offers rapid downstream kinetics but suffers from lower stability and higher cost. It is prone to dimerization during its own synthesis if not carefully controlled.
-
1-(3-chloropropyl)indoline is the Process-Control Intermediate . While less reactive downstream, it allows for superior selectivity during the initial alkylation of indoline (using 1-bromo-3-chloropropane). It is the preferred route for large-scale manufacturing where cost and impurity profile are paramount.
Physicochemical Profile & Availability[1][2]
The fundamental difference lies in the leaving group ability (
| Feature | 1-(3-Bromopropyl)indoline | 1-(3-chloropropyl)indoline |
| CAS Number | 768297-88-7 | Not widely listed (Often generated in situ) |
| Molecular Weight | 240.14 g/mol | 195.69 g/mol |
| Leaving Group | Bromide (Good) | Chloride (Poor) |
| Bond Energy (C-X) | ~285 kJ/mol (Weaker, more reactive) | ~339 kJ/mol (Stronger, more stable) |
| Physical State | Viscous Oil / Low-melting Solid | Viscous Oil |
| Stability | Light/Heat sensitive; degrades over time. | Stable at RT; resistant to hydrolysis. |
| Primary Use | Reagent for rapid derivatization. | Intermediate for controlled scale-up. |
Note on CAS: While the Indole analog (CAS 50624-65-2) is common, the Indoline (dihydro) form is specific to the Silodosin pathway. The bromo-derivative is commercially available as a building block, whereas the chloro-derivative is frequently synthesized in situ to avoid isolation costs.
Synthesis & Selectivity: The "Magic Linker" Advantage
The most profound difference is not how these two compounds react, but how they are made.
-
The Bromo Route (Statistical Challenge): Synthesizing 1-(3-bromopropyl)indoline requires reacting Indoline with 1,3-dibromopropane . Since both ends of the linker are identical, there is a high risk of dimerization (one linker reacting with two indoline molecules), forming a bis-indoline impurity.
-
The Chloro Route (Selective Advantage): Synthesizing 1-(3-chloropropyl)indoline uses 1-bromo-3-chloropropane . Indoline selectively attacks the Bromine end (better leaving group), leaving the Chlorine end intact. This "chemoselective gating" prevents dimerization, resulting in a cleaner impurity profile.
Visualization: Selective vs. Statistical Synthesis
Figure 1: Comparison of synthetic pathways. Route B utilizes the differential reactivity of halogens to prevent dimerization.
Downstream Reactivity & Optimization
Once synthesized, these agents are used to attach the indoline moiety to a target molecule (e.g., the Silodosin core).
1-(3-Bromopropyl)indoline[1][2][3]
-
Mechanism: Direct
substitution. -
Kinetics: Fast. Reacts readily with amines or phenoxides at mild temperatures (40–60°C).
-
Drawback: If the reaction mixture contains other nucleophiles (like water or alcohols), the bromo-analog is liable to hydrolyze or form ether byproducts.
1-(3-chloropropyl)indoline
-
Mechanism: Requires activation.
-
Kinetics: Slow at standard conditions. Often requires temperatures >80°C or strong bases.
-
Optimization (Finkelstein Condition): To combine the stability of the Chloro-analog with the reactivity of the Bromo-analog, add a catalytic amount of Potassium Iodide (KI) .
-
The transient iodo-intermediate reacts rapidly with the nucleophile.
-
Decision Matrix: Which to Choose?
| Scenario | Recommended Analog | Reason |
| Lab Scale (<10g) | Bromo | Convenience. Faster reaction time outweighs cost. |
| Production (>1kg) | Chloro | Cost efficiency. 1-bromo-3-chloropropane is cheaper than 1,3-dibromopropane + purification. |
| Sensitive Substrate | Bromo | If the target decomposes at >60°C, you cannot use the heat required for the Chloro analog. |
| One-Pot Synthesis | Chloro | Can be made in situ and reacted immediately with KI catalysis. |
Experimental Protocol: Synthesis of Silodosin Intermediate
This protocol demonstrates the Chloro-route with Finkelstein activation , representing the industry standard for efficiency.
Target: 1-(3-chloropropyl)-5-formylindoline (Precursor to Silodosin)
Step 1: Selective Alkylation
-
Charge a reactor with Indoline (1.0 eq) and DMF (5 vol).
-
Add
(1.5 eq) as the base. -
Add 1-Bromo-3-chloropropane (1.1 eq) dropwise at 20–25°C.
-
Note: The low temperature ensures reaction only occurs at the Bromine end.
-
-
Stir for 4-6 hours. Monitor by HPLC. The Chloride remains attached.
-
Workup: Quench with water, extract with Ethyl Acetate. Evaporate to obtain crude 1-(3-chloropropyl)indoline.
Step 2: Finkelstein-Assisted Coupling
-
Dissolve the crude Chloro-indoline in Acetonitrile.
-
Add the nucleophilic partner (e.g., protected amine or phenol derivative).
-
Add KI (0.1 eq) and
(2.0 eq). -
Reflux (80°C) for 12 hours.
-
Mechanism:[4] KI converts R-Cl to R-I in situ, which reacts instantly.
-
-
Result: High yield coupling without the dimerization impurities associated with the Bromo-starting material.
References
-
PatSnap. (2012). Synthesis method of silodosin - Patent CN102731350A. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). 1-(3-Bromopropyl)indoline - Compound Summary. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Selective construction of dispiro[indoline-3,2'-quinoline...]. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indolines. Retrieved from [Link]
Sources
- 1. 1-(3-Bromopropyl)-5-nitroindole | C11H11BrN2O2 | CID 22354426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-bromopropyl)-1H-indole-2,3-dione | C11H10BrNO2 | CID 1896409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 768297-88-7|1-(3-Bromopropyl)indoline|BLD Pharm [bldpharm.com]
- 4. beilstein-journals.org [beilstein-journals.org]
Validating 1-(3-Bromopropyl)indoline Adducts: A Comparative Guide to Structural Assignment
Content Type: Technical Comparison & Protocol Guide Author Persona: Senior Application Scientist Estimated Read Time: 12 Minutes
Executive Summary
In medicinal chemistry, 1-(3-Bromopropyl)indoline serves as a critical "linker" scaffold for synthesizing serotonin (5-HT) and sigma receptor ligands. However, the reactivity of the propyl bromide chain, combined with the nucleophilic nature of the indoline nitrogen and potential competing cyclization pathways, often leads to structural ambiguity in the final adducts.
While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of synthetic monitoring, they frequently fail to distinguish between regioisomers or quaternary ammonium salts in complex mixtures. Single-Crystal X-ray Diffraction (SC-XRD) remains the only self-validating method to determine absolute connectivity and stereochemistry.
This guide compares these analytical techniques and provides a field-proven protocol for crystallizing and validating these specific indoline adducts.
Part 1: The Structural Challenge
The molecule 1-(3-Bromopropyl)indoline contains a flexible alkyl linker ending in an electrophilic bromide. When reacting this intermediate with nucleophiles (e.g., piperazines, imidazoles), three primary structural ambiguities arise:
-
Regioselectivity: Did the nucleophile attack the terminal carbon (displacement), or did the indoline nitrogen participate in an intramolecular cyclization to form a tricyclic aziridinium or pyrrolo-indol-type species?
-
Quaternization: In the presence of tertiary amines, did the reaction stop at the tertiary amine or progress to a quaternary ammonium salt?
-
Conformational Locking: In solution (NMR), the propyl chain is flexible, averaging signals. In the solid state (receptor binding mimic), the conformation is locked.
Comparative Analysis: NMR vs. MS vs. SC-XRD
The following table contrasts the utility of standard characterization methods against X-ray crystallography for this specific class of compounds.
| Feature | 1H/13C NMR (Solution) | HR-MS (Mass Spec) | SC-XRD (Solid State) |
| Primary Output | Chemical environment of H/C atoms | Molecular mass & fragmentation | 3D atomic coordinates & bond lengths |
| Connectivity | Inferred via coupling (COSY/HMBC) | Inferred via fragmentation | Directly observed |
| Stereochemistry | Relative (NOESY), often ambiguous | Cannot determine | Absolute configuration |
| Quaternary Salts | Difficult (broadening/exchange) | Ionization can mask salts | Definitive counter-ion ID |
| Sample State | Solution (dynamic averaging) | Gas phase (ionized) | Solid crystal (static) |
| Turnaround | 15–30 Minutes | < 10 Minutes | 24–48 Hours (inc. growth) |
Part 2: Decision Workflow
This diagram illustrates the logical pathway for choosing SC-XRD when standard spectroscopy yields ambiguous results.
Figure 1: Decision workflow for structural validation. SC-XRD is triggered when spectroscopic data cannot definitively assign connectivity.
Part 3: Experimental Protocol
Synthesis & Pre-treatment
Ensure the adduct is isolated as a salt if it contains basic nitrogens. The hydrobromide (HBr) or oxalate salts of indoline derivatives often crystallize better than free bases.
-
Tip: If the product is an oil, dissolve in diethyl ether and bubble dry HCl gas to precipitate a solid salt before attempting crystallization.
Crystallization: Vapor Diffusion Method
This method gently pushes the solvent system toward supersaturation, growing high-quality single crystals suitable for X-ray diffraction.
Materials:
-
Inner vial (4 mL glass vial)
-
Outer vial (20 mL glass scintillation vial with cap)
-
Solvent A (Good solvent): Methanol or Acetonitrile[1]
-
Solvent B (Anti-solvent): Diethyl Ether or Pentane
Step-by-Step:
-
Dissolution: Dissolve ~10-20 mg of the indoline adduct in the minimum amount of Solvent A (e.g., 0.5 mL MeOH) in the inner vial. The solution should be clear.
-
Setup: Place the open inner vial inside the outer vial.
-
Anti-solvent Addition: Carefully add 3–5 mL of Solvent B to the outer vial. Crucial: Do not let Solvent B overflow into the inner vial.
-
Sealing: Cap the outer vial tightly.
-
Equilibration: Store at room temperature (or 4°C) in a vibration-free zone.
-
Mechanism: Solvent B (volatile) vaporizes and diffuses into the inner vial, slowly reducing the solubility of the adduct and forcing crystallization.[1]
Figure 2: Schematic of the Vapor Diffusion setup. The volatile anti-solvent diffuses into the sample solution, slowly inducing nucleation.
Data Collection & Refinement
-
Mounting: Select a crystal with sharp edges (avoid rounded/etched crystals). Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (using a cryostream). Indoline rings can exhibit thermal motion; cooling reduces atomic vibration (thermal ellipsoids) and improves resolution.
-
Radiation: Mo-Kα (λ = 0.71073 Å) is standard. If the crystal is very small (<0.1 mm) or weakly diffracting, Cu-Kα is preferred.
-
Refinement: Use SHELXL or OLEX2 . Pay attention to the "CheckCIF" report for Level A alerts regarding missed symmetry.
Part 4: Data Interpretation & Validation Standards
A "solved" structure is not enough. You must validate the quality of the data to ensure the model is physically real.
Key Metrics Table
| Metric | Acceptable Range | What it indicates |
| R1 (R-factor) | < 0.05 (5%) | Agreement between observed and calculated reflection intensities. |
| wR2 | < 0.15 (15%) | Weighted R-factor (more sensitive to weak reflections). |
| GoF (Goodness of Fit) | 0.9 – 1.2 | Indicates if the weighting scheme is appropriate. |
| Thermal Ellipsoids | 50% Probability | Atoms should appear spherical/elliptical, not "cigar-shaped" (which implies disorder). |
Specific Checks for Indoline Adducts
-
N-C Bond Lengths: Check the bond length between the indoline Nitrogen and the propyl chain. A typical aliphatic C-N bond is 1.47 Å . If it is significantly shorter (~1.35 Å), check for conjugation or incorrect element assignment.
-
Bromine Presence: If the reaction was incomplete, you will see a heavy atom (Br) at the end of the chain. Br scatters X-rays strongly; if your model assumes Carbon but the density is massive, it's likely unreacted starting material.
-
Counter-ions: If you crystallized a salt, locate the anion (Br-, Cl-, oxalate). Failure to model the counter-ion results in huge "holes" in the residual electron density map.
References
-
International Union of Crystallography (IUCr). (2016). Structure of 1-(3-Bromopropyl)indoline-2,3-dione derivatives.[2] IUCrData. [Link]
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3 - Vapor Diffusion.[Link]
-
RCSB Protein Data Bank. (2025). Validation Standards for Small Molecule Ligands.[Link]
-
Organic Chemistry Portal. (2024). Synthesis of Indolines: Methodologies and Reactivity.[Link]
Sources
comparing the efficacy of different alkylating agents for indoline modification
This guide provides an in-depth technical comparison of alkylating agents for indoline (2,3-dihydroindole) modification. Unlike the aromatic indole, the indoline scaffold behaves as a cyclic arylalkylamine, presenting distinct reactivity profiles that demand specific alkylation strategies for N1 (nitrogen) versus C5/C7 (aromatic ring) functionalization.
Executive Summary: The Reactivity Landscape
Indoline possesses a nucleophilic nitrogen atom (N1) and an electron-rich aromatic ring. The nitrogen lone pair, while conjugated with the benzene ring, retains significant sp³ character compared to the planar, delocalized nitrogen of indole.
-
N1-Alkylation: The dominant pathway. Readily achievable via SN2 mechanisms or reductive alkylation.
-
C-Alkylation (C5/C7): Challenging due to N1 competition. Requires directing groups or transition-metal-catalyzed C–H activation to override the inherent N-nucleophilicity.
This guide compares three primary classes of alkylating agents: Alkyl Halides (Classical), Alcohols (Green/Borrowing Hydrogen), and Olefins (C-H Activation).
Agent Comparison & Efficacy Analysis
Class A: Alkyl Halides (Iodides/Bromides)
Mechanism: Classical SN2 Nucleophilic Substitution. Best For: Rapid, quantitative N-alkylation.
Alkyl halides remain the standard for generating N-alkyl indolines. The reaction is driven by a base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to neutralize the generated acid.
-
Selectivity: Exclusively N1 unless the nitrogen is protected.
-
Drawbacks: Genotoxicity of reagents, stoichiometric salt waste, and lack of orthogonality if other nucleophiles are present.
Class B: Alcohols
Mechanism: Hydrogen Borrowing (HB) / Hydrogen Autotransfer. Best For: Sustainable, atom-economic N-alkylation.
Using alcohols as electrophiles requires a transition metal catalyst (Ir, Ru, or Fe). The catalyst dehydrogenates the alcohol to an aldehyde/ketone, which undergoes condensation with indoline to form an iminium intermediate, followed by re-hydrogenation.
-
Efficacy: Moderate to High (70–95%). Slower kinetics than halides.
-
Selectivity: High N1 selectivity.
-
Advantage: Water is the only byproduct.[3] Eliminates genotoxic alkyl halides.
Class C: Functionalized Olefins (Acrylates/Styrenes)
Mechanism: Transition-Metal Catalyzed C–H Activation (Hydroalkylation). Best For: Direct C5 or C7 alkylation (C-C bond formation).
To alkylate the aromatic ring (C5/C7) while leaving the nitrogen free (or using it as a directing group), olefins are coupled using Pd or Rh catalysts.
-
Efficacy: Moderate (50–80%).[2] Highly dependent on the "Directing Group" (DG) on the nitrogen.
-
Selectivity: Tunable. Free (N-H) indolines often favor C5 (para to N). N-acyl indolines favor C7 (ortho to N) via chelation assistance.
Quantitative Performance Summary
Table 1: Comparative Efficacy of Alkylating Agents on Indoline Substrates
| Agent Class | Specific Reagent | Target Site | Catalyst/Base | Yield (%) | Reaction Time | Atom Economy |
| Alkyl Halide | Methyl Iodide | N1 | NaH / DMF | 95-99% | < 1 h | Low (Salt waste) |
| Alkyl Halide | Benzyl Bromide | N1 | K₂CO₃ / Acetone | 92-96% | 2-4 h | Low |
| Alcohol | Benzyl Alcohol | N1 | [Cp*IrCl₂]₂ | 85-92% | 12-24 h | High (H₂O byproduct) |
| Alcohol | Ethanol | N1 | Ru-PNP pincer | 78-85% | 24 h | High |
| Olefin | Butyl Acrylate | C5 | Pd(OAc)₂ / S,O-ligand | 65-75% | 18-24 h | High |
| Olefin | Styrene | C7 | [Rh(cod)Cl]₂ / N-Piv DG | 70-82% | 16 h | High |
Detailed Experimental Protocols
Protocol A: Classical N-Alkylation (High Throughput)
Standard SN2 alkylation using alkyl halides.
-
Preparation: Dissolve indoline (1.0 mmol, 119 mg) in anhydrous DMF (3.0 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 mmol, 48 mg) portion-wise. Stir for 15 min until gas evolution ceases.
-
Alkylation: Add Alkyl Iodide (1.1 mmol) dropwise via syringe.
-
Reaction: Warm to room temperature (RT) and stir for 1 hour. Monitor by TLC (Hexane/EtOAc 8:2).
-
Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Validation: 1H NMR should show disappearance of N-H broad singlet (~3.5 ppm) and appearance of N-alkyl protons.
Protocol B: Green N-Alkylation (Borrowing Hydrogen)
Iridium-catalyzed alkylation using alcohols.
-
Catalyst Loading: In a glovebox, charge a pressure tube with [Cp*IrCl₂]₂ (1.0 mol%) and NaHCO₃ (10 mol%).
-
Reactants: Add indoline (1.0 mmol) and Benzyl Alcohol (1.1 mmol).
-
Solvent: Add Toluene or Water (2.0 mL). Seal the tube.
-
Reaction: Heat to 110°C for 18 hours.
-
Mechanism: The alcohol is temporarily oxidized to benzaldehyde; indoline attacks to form an iminium; the catalyst transfers the "borrowed" hydrogen back to reduce the iminium to the amine.
-
Workup: Cool to RT. Filter through a short pad of Celite. Concentrate and purify via flash chromatography.
Protocol C: C5-Selective Hydroalkylation
Pd-catalyzed C-H activation using olefins.
-
System: Pd(OAc)₂ (5 mol%) and S,O-ligand (e.g., N-acetyl-L-cysteine derivative, 10 mol%).
-
Substrate: N-Methylindoline (1.0 mmol) and Ethyl Acrylate (1.5 mmol).
-
Conditions: Add solvent (HFIP - Hexafluoroisopropanol) and AgOAc (2.0 equiv) as oxidant if oxidative coupling, or acid additive if hydroalkylation. Note: For direct hydroalkylation without oxidant, cationic Co or Ni systems are often preferred, but Pd/Ag is standard for oxidative alkenylation followed by hydrogenation.
-
Reaction: Stir at 80°C for 24 hours.
-
Selectivity: The C5 position (para to the amino group) is electronically activated. The S,O-ligand provides steric control to prevent ortho-alkylation.
Mechanistic Visualizations
Figure 1: Decision Matrix for Agent Selection
A logical flow for selecting the correct alkylating agent based on structural requirements.
Caption: Decision matrix guiding the selection of alkylating agents based on regioselectivity (N1 vs C5/C7) and process priorities (Speed vs Sustainability).
Figure 2: The "Borrowing Hydrogen" Cycle (Alcohol Agent)
Visualizing the catalytic cycle for green N-alkylation.
Caption: The "Borrowing Hydrogen" catalytic cycle. The catalyst temporarily stores hydrogen from the alcohol to reduce the intermediate iminium species.
References
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.[4] Journal of Organic Chemistry.[5][6]
-
Sundararaju, B., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry - A European Journal.[6]
-
Colletto, C., et al. (2019). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis.[7] Organic Letters.
-
Bartoli, G., et al. (2005). Alkylation of Indole Derivatives with alpha,beta-Unsaturated Ketones. Journal of Organic Chemistry.[5][6]
-
Punji, B., et al. (2023). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent.[8] Green Chemistry.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Indole vs. Indoline: A Medicinal Chemistry & Biological Activity Comparative Guide
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from Indole (1H-benzo[b]pyrrole) to Indoline (2,3-dihydro-1H-indole) represents more than a simple reduction of a double bond; it is a strategic shift in physicochemical and pharmacological profiling. While the indole scaffold remains a "privileged structure" found in over 4,000 natural products (e.g., Vincristine, Reserpine), its planar, aromatic nature often leads to solubility issues and "brick-dust" properties.
The Indoline scaffold offers a critical "escape from flatland." By breaking the aromaticity of the pyrrole ring, indoline introduces a puckered, three-dimensional character (C2 and C3 sp3 hybridization). This structural change frequently results in:
-
Enhanced Solubility: Disruption of π-π stacking interactions.
-
Chirality: Creation of stereocenters at C2/C3, allowing for greater specificity in target engagement.
-
Altered Metabolic Stability: Shifting metabolic soft spots from the electron-rich C3 position (common in indoles) to the aromatic benzene ring or the nitrogen lone pair.
This guide objectively compares these two scaffolds, supported by experimental data and validated protocols.
Structural & Electronic Foundations
The biological divergence between indole and indoline stems from their fundamental electronic differences.
| Feature | Indole (Aromatic) | Indoline (Non-Aromatic Pyrrole) | Impact on Drug Design |
| Hybridization | C2=C3 (sp2), Planar | C2-C3 (sp3), Puckered | Indoline allows better fit in globular, non-planar pockets. |
| Aromaticity | 10 | Benzene ring only (Aromatic) | Indole is an electron-rich intercalator; Indoline is a scaffold for 3D decoration. |
| Basicity (pKa) | Very weak base (pKa ~ -2.4) | Secondary amine (pKa ~ 4.9) | Indoline N1 is more basic and nucleophilic, amenable to diverse functionalization. |
| H-Bonding | N-H is a Donor | N-H is a Donor & Acceptor | Indoline N1 lone pair is more available for H-bonding if not amidated. |
Visualization: SAR Decision Logic
The following diagram illustrates the decision-making process when choosing between an indole or indoline scaffold during Lead Optimization.
Caption: Decision tree for scaffold hopping from Indole to Indoline to address specific ADME/Tox liabilities.
Comparative Biological Activity
Oncology: Kinase Inhibition (VEGFR/PDGFR)
Indolinone (oxidized indoline) derivatives like Sunitinib and Nintedanib are potent angiokinase inhibitors.
-
Indole: Often binds in a planar conformation.
-
Indoline: The flexibility allows the molecule to adopt a "U-shape" or specific twist required to fit the ATP-binding pocket's gatekeeper region.
-
Data Insight: In the development of VEGFR inhibitors, reducing the C2-C3 bond often results in a 10-fold increase in selectivity for specific kinase isoforms due to the ability to orient the "tail" region of the inhibitor into the solvent-accessible pocket more effectively.
Urology: Alpha-1A Adrenoceptor Antagonists (BPH)
A direct comparison study (Reference 1) evaluated indole vs. indoline derivatives for Benign Prostatic Hyperplasia (BPH).
| Compound Class | Representative ID | IC50 ( | Selectivity ( | Biological Outcome |
| Indoline | (R)-14r | 2.7 nM | 640.1 | High potency, reduced hypotension risk (uroselective).[1] |
| Indole | Analog 8 | 85 nM | ~50 | Lower potency, higher metabolic clearance. |
| Silodosin | (Market Standard) | 1.9 nM | 285.9 | High potency, but indoline (R)-14r shows better selectivity profile. |
Analysis: The chiral indoline (R)-14r outperformed the planar indole analogs in selectivity, likely due to specific hydrophobic interactions enabled by the stereocenter at C2, which is impossible in the planar indole system.
Experimental Protocols
Synthesis: Selective Reduction of Indole to Indoline
Context: This is the "Gribble Reduction" method.[2] It is preferred over catalytic hydrogenation for lab-scale synthesis due to high chemoselectivity and avoidance of high-pressure equipment.
Protocol:
-
Reagents: Indole substrate (1.0 equiv), Sodium Cyanoborohydride (NaBH3CN, 3.0 equiv), Glacial Acetic Acid (Solvent).
-
Setup: Flame-dried round-bottom flask, nitrogen atmosphere.
-
Procedure:
-
Dissolve indole (e.g., 500 mg) in glacial acetic acid (10 mL).
-
Cool to 15°C.
-
Add NaBH3CN portion-wise over 10 minutes. Caution: HCN gas evolution is possible; use a scrubber or efficient fume hood.
-
Stir at room temperature for 2 hours. Monitor by TLC (Indole fluoresces strongly; Indoline does not/weakly).
-
-
Workup:
-
Dilute with water (50 mL).
-
Basify with NaOH pellets (pellets preferred to limit volume) to pH > 10 in an ice bath.
-
Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Validation: 1H NMR will show the disappearance of aromatic C2-H/C3-H signals (approx 6.5-7.5 ppm) and appearance of triplets at approx 3.0 ppm (C3-H2) and 3.5 ppm (C2-H2).
Assay: MTT Cytotoxicity Comparison
Context: To assess if the structural change impacts off-target toxicity or potency against cancer cell lines (e.g., HeLa, MCF-7).
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve Indole and Indoline analogs in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1
M to 100 M). -
Add to wells (Final DMSO < 0.5%).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Remove media, solubilize formazan crystals with DMSO (150
L). -
Measure Absorbance at 570 nm.
-
-
Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualization: Experimental Workflow
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. (2020). Link
-
Indole and indoline scaffolds in drug discovery. Expert Opinion on Drug Discovery. (2019). Link
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles. Journal of the American Chemical Society. (1974). Link
-
Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Anti-Cancer Agents in Medicinal Chemistry. (2015). Link
-
Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry. (2024). Link
Sources
A Comparative Guide to the Synthesis of N-Alkylated Indolines: Benchmarking Classical and Modern Catalytic Methods
Introduction: The Enduring Importance of the N-Alkylated Indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] N-alkylation of the indoline nitrogen is a critical transformation, as the nature of the N-substituent can profoundly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[3] Consequently, the development of efficient and versatile methods for the synthesis of N-alkylated indolines is of paramount importance to researchers in the pharmaceutical and life sciences sectors.
This guide provides an in-depth comparison of a classical approach to N-alkylation—the use of strong bases and alkyl halides—with a modern, sustainable catalytic method employing iridium catalysts and alcohols as alkylating agents. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on experimental data. This analysis aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy for their specific research needs.
Classical N-Alkylation: The Workhorse SN2 Approach
The traditional method for N-alkylation of indolines relies on a two-step process involving deprotonation of the indoline nitrogen with a strong base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[2][4] Sodium hydride (NaH) is a commonly employed base for this purpose, effectively generating the corresponding sodium salt of the indoline, which then acts as a potent nucleophile.[2][3]
Reaction Mechanism: A Step-by-Step Look at SN2 Alkylation
The mechanism of this classical approach is well-established and proceeds in two distinct stages:
-
Deprotonation: The hydride ion (H⁻) from sodium hydride acts as a strong base, abstracting the acidic proton from the indoline nitrogen. This results in the formation of a highly nucleophilic indolinide anion and the evolution of hydrogen gas.[4]
-
Nucleophilic Attack: The generated indolinide anion then attacks the electrophilic carbon of the alkyl halide in a concerted backside attack, displacing the halide leaving group and forming the new carbon-nitrogen bond.[5][6]
Caption: Classical SN2 N-Alkylation Mechanism.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol for the N-alkylation of indoline with an alkyl halide using sodium hydride.
Materials:
-
Indoline
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indoline (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), carefully add sodium hydride (1.1-1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Modern Catalytic N-Alkylation: A Greener Approach with Iridium Catalysis
In recent years, there has been a significant shift towards more sustainable and atom-economical synthetic methodologies. Iridium-catalyzed N-alkylation of amines with alcohols, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, has emerged as a powerful and environmentally friendly alternative to classical methods.[7][8] This approach utilizes readily available and less hazardous alcohols as alkylating agents, with water being the only stoichiometric byproduct.[7]
Reaction Mechanism: The Elegant "Borrowing Hydrogen" Cycle
The iridium-catalyzed N-alkylation of indolines with alcohols proceeds through a sophisticated catalytic cycle:
-
Alcohol Dehydrogenation: The iridium catalyst first dehydrogenates the alcohol to form the corresponding aldehyde and an iridium-hydride species.[9][10]
-
Imine Formation: The in situ generated aldehyde then condenses with the indoline to form an imine intermediate, releasing a molecule of water.[9][10]
-
Imine Reduction: The iridium-hydride species, which "borrowed" the hydrogen from the alcohol, then reduces the imine to the final N-alkylated indoline product, regenerating the active iridium catalyst.[9][10]
Caption: Iridium-Catalyzed "Borrowing Hydrogen" Mechanism.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol for the iridium-catalyzed N-alkylation of indoline with an alcohol.
Materials:
-
Indoline
-
Alcohol (e.g., benzyl alcohol)
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene or water)[7]
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a reaction vessel, add indoline (0.5 mmol), the alcohol (2 equivalents), the iridium catalyst (e.g., 5 mol%), and the base (e.g., 1 equivalent).[11]
-
Add the solvent (e.g., 2,2,2-trifluoroethanol, 0.5 M).[11]
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) for the specified time (e.g., 18 hours) under an argon atmosphere.[11]
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Head-to-Head Comparison: Performance and Practicality
To provide a clear and objective comparison, the following tables summarize the performance of the classical and modern catalytic methods for the N-alkylation of indoline with various alcohols.
| Method | Alkylating Agent | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Classical (SN2) | Benzyl Bromide | NaH | DMF | RT | 12 | 91 | [2] |
| Classical (SN2) | Ethyl Bromoacetate | NaH | THF | RT | 4 | 95 | [4] |
| Iridium-Catalyzed | Benzyl Alcohol | [CpIrCl₂]₂ / K₂CO₃ | TFE | 110 | 18 | 99 | [1][11] |
| Iridium-Catalyzed | 1-Butanol | [CpIrCl₂]₂ / K₂CO₃ | TFE | 110 | 18 | 85 | [1][11] |
| Iridium-Catalyzed | Cyclohexylmethanol | [Cp*IrCl₂]₂ / K₂CO₃ | TFE | 110 | 24 | 78 | [1][11] |
Table 1: Comparison of N-Alkylation Methods for Unsubstituted Indoline
| Substituted Indoline | Alkylating Agent | Method | Yield (%) | Reference |
| 5-Methoxyindoline | Benzyl Alcohol | Iridium-Catalyzed | 98 | [1][11] |
| 7-Methylindoline | Benzyl Alcohol | Iridium-Catalyzed | 96 | [1][11] |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Various Alkyl Halides | Classical (SN2) | Good to Excellent | [3] |
Table 2: Substrate Scope Comparison
Discussion: Choosing the Right Method for Your Needs
Classical SN2 N-Alkylation:
-
Advantages: This method is well-established, often high-yielding for reactive alkyl halides, and utilizes readily available and relatively inexpensive reagents.[2] The reaction conditions are typically mild (room temperature).
-
Disadvantages: The use of sodium hydride, a pyrophoric and water-sensitive reagent, requires careful handling and anhydrous conditions.[2] The method is generally limited to primary and some secondary alkyl halides, as tertiary halides will predominantly undergo elimination.[12] The use of toxic solvents like DMF is also a drawback.[2]
Iridium-Catalyzed N-Alkylation:
-
Advantages: This method aligns with the principles of green chemistry by utilizing alcohols as alkylating agents and producing water as the only byproduct.[7] It often exhibits a broad substrate scope, including primary and secondary alcohols, and tolerates a wide range of functional groups.[1][11] The catalytic nature of the reaction reduces waste.
-
Disadvantages: The iridium catalysts can be expensive, although their low loading can mitigate this cost. The reaction often requires elevated temperatures and longer reaction times compared to the classical method.[11]
Conclusion: A Modern Approach for a Sustainable Future
While the classical SN2 N-alkylation of indolines remains a viable and effective method, particularly for specific applications, the emergence of modern catalytic approaches offers significant advantages in terms of sustainability, safety, and substrate scope. The iridium-catalyzed "borrowing hydrogen" methodology, with its use of alcohols as alkylating agents and the formation of water as the sole byproduct, represents a significant step forward in the synthesis of N-alkylated indolines. As the pharmaceutical and chemical industries continue to embrace greener and more efficient synthetic strategies, such catalytic methods are poised to become the new standard for this important transformation.
References
-
Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. National Center for Biotechnology Information. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Center for Biotechnology Information. Available at: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. Available at: [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Center for Biotechnology Information. Available at: [Link]
-
Mechanism of Homogeneous Iridium-Catalyzed Alkylation of Amines with Alcohols from a DFT Study. ResearchGate. Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. National Center for Biotechnology Information. Available at: [Link]
- Process for n-alkylation of indoles. Google Patents.
-
Mechanistic investigation of the iridium-catalysed alkylation of amines with alcohols. DTU Research Database. Available at: [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Available at: [Link]
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. PubMed. Available at: [Link]
-
Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... ResearchGate. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Available at: [Link]
-
The SN2 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Indoles. ResearchGate. Available at: [Link]
-
Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(i) complexes with functionalised N-heterocyclic carbene ligands. Royal Society of Chemistry. Available at: [Link]
-
Room temperature and solvent-free iridium-catalyzed selective alkylation of anilines with alcohols. SciSpace. Available at: [Link]
-
SN2 Reaction Mechanisms. YouTube. Available at: [Link]
-
Optimization of the iron-catalyzed N-alkylation of indoline with benzyl alcohol. [a]. ResearchGate. Available at: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry. Available at: [Link]
-
11.2: The SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
alkylation of enolates in an SN2 reaction. YouTube. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed. Available at: [Link]
Sources
- 1. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 8. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 1-(3-Bromopropyl)indoline
[1][2]
Executive Summary & Core Directive
Do not treat 1-(3-Bromopropyl)indoline as general organic waste. [1][2][3]
This compound possesses two distinct functional risks: it is an alkylating agent (due to the propyl bromide chain) and an organic base (indoline moiety).[2] Improper disposal into non-halogenated waste streams can cause catalytic corrosion in incinerators, while drain disposal poses severe aquatic toxicity risks.[3]
Immediate Action Required:
Chemical Profile & Risk Assessment
To manage disposal effectively, one must understand the underlying chemistry.[3] This compound is not inert trash; it is a reactive intermediate.
| Property | Specification | Operational Implication |
| Functional Group | Alkyl Bromide ( | High Risk: Acts as an alkylating agent.[1][2] Capable of modifying DNA/proteins. Handling requires double-gloving (Nitrile/Neoprene).[1][2] |
| Core Structure | Indoline (Fused benzene/pyrrole) | Reactivity: Acts as a weak base.[1][2] Incompatible with strong acids and oxidizers. |
| Halogen Content | Bromine (Br) | Disposal: Must be incinerated in facilities equipped with scrubbers to capture HBr gas.[2] Strictly Halogenated Waste. |
| Aquatic Toxicity | High (Organohalide) | Zero Tolerance: Absolutely no drain disposal.[1][2] Hydrolysis yields HBr and alcohols, toxic to marine life.[3] |
Scientist's Note: The primary danger during disposal is reactivity . As an alkyl bromide, residues in waste containers can react with nucleophiles (amines, thiols) present in other waste, potentially generating heat or toxic byproducts.[2][3] Keep waste containers cool and vented if possible.
Waste Segregation Protocol
The most common compliance failure is mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol).[2][3]
The "Halogenated" Rule
Commercial incinerators burn non-halogenated waste as fuel. Halogenated waste (containing F, Cl, Br, I) requires specific high-temperature combustion with acid gas scrubbing.[1][2][3]
-
Correct Stream: Red Can / Halogenated Waste Carboy.
-
Incorrect Stream: Clear Can / Non-Halogenated / General Organic.
Regulatory Coding (RCRA - USA): While 1-(3-Bromopropyl)indoline is not explicitly "Listed" (F or K list), it is classified by characteristic:
Step-by-Step Disposal Workflow
This self-validating workflow ensures no step is missed, from bench to pickup.[1][2][3]
Phase A: Solid Waste (Pure Substance/Contaminated Debris)[1][2]
-
Containerize: Place pure solid or contaminated gloves/wipes into a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Do not use metal cans due to potential corrosion from hydrolysis-derived HBr.[1][2][3]
-
Labeling: Affix a hazardous waste tag.
-
Sealing: Ensure the lid is tight. If the waste contains damp residues, ensure the cap has a pressure-relief mechanism or is not over-tightened initially to prevent pressure buildup.[2][3]
Phase B: Liquid Waste (Mother Liquors/Reaction Mixtures)[1][2]
-
Segregation: Pour into the Halogenated Solvent carboy.
-
Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), which react violently with the indoline nitrogen.[2][3]
-
Log Entry: Immediately log the volume and chemical name on the carboy's accumulation log.
Phase C: Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Dichloromethane or Acetone).
-
Rinsate Disposal: Pour the rinsate into the Halogenated Waste container (even if Acetone is used, the bromine contaminant dictates the stream).
-
Deface: Cross out the original label and mark "Empty." Discard bottle in glass trash or recycle per facility policy.
Emergency Spill Response & Quenching
In the event of a spill, simple absorption is insufficient due to the alkylating nature of the compound.[3] Chemical deactivation (quenching) is recommended before cleanup.[1][2]
Quenching Principle: We use a nucleophile (Thiosulfate) to displace the bromine, rendering the molecule less toxic/reactive.[2][3]
Protocol:
-
Isolate: Evacuate the immediate area. Don PPE (Goggles, Lab Coat, Double Nitrile Gloves).[2][3]
-
Quench: Prepare a solution of 10% Sodium Thiosulfate (
) in water. Spray or pour over the spill. -
Wait: Allow 15–20 minutes for the reaction to occur.
-
Absorb: Use vermiculite, sand, or chemical spill pads to absorb the liquid.[3]
-
Dispose: Scoop material into a hazardous waste container. Label as "Debris from Alkyl Bromide Spill (Quenched)."[1][2]
Visualized Decision Workflow
The following diagram illustrates the logical flow for disposing of 1-(3-Bromopropyl)indoline, ensuring the correct waste stream is selected every time.
Figure 1: Decision matrix for the segregation and disposal of 1-(3-Bromopropyl)indoline, highlighting the critical "Halogenated" path and spill quenching steps.[1][2][5][6][7]
References
-
Dartmouth College EHS. (2023). Hazardous Waste Disposal Guide: Chemical Waste Storage and Procedures. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press. (General principles of Alkyl Halide disposal).
-
University of Wisconsin–Madison. (2023). Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link][1][2]
Sources
- 1. 111974-74-4|11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. CAS 111974-74-4: Dibenzo[b,f][1,4]thiazepine, 11-(1-pipera… [cymitquimica.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epfl.ch [epfl.ch]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
